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  • Product: Propyl 2,2-di(hydroxymethyl)propionate
  • CAS: 63468-00-8

Core Science & Biosynthesis

Foundational

Propyl 2,2-Di(hydroxymethyl)propionate: Structural Dynamics, Synthesis, and Applications in Advanced Polymeric Systems

Executive Summary As a Senior Application Scientist specializing in polymer architecture, I approach the synthesis and utilization of propyl 2,2-di(hydroxymethyl)propionate (CAS: 63468-00-8) not merely as a routine chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in polymer architecture, I approach the synthesis and utilization of propyl 2,2-di(hydroxymethyl)propionate (CAS: 63468-00-8) not merely as a routine chemical transformation, but as a strategic modification of monomer topology. By masking the highly reactive carboxylic acid of 2,2-bis(hydroxymethyl)propionic acid (DMPA) with a propyl ester, we fundamentally alter its polymerization trajectory. This modification converts a hyperbranching AB2 monomer into a strictly linear A2 diol equipped with a tunable hydrophobic pendant group. This whitepaper provides an in-depth technical analysis of its chemical properties, a self-validating synthesis protocol, and its critical role in the development of amphiphilic biomaterials and drug delivery systems.

Structural Logic and Physicochemical Profiling

The parent molecule, DMPA, is a ubiquitous building block in dendrimer and water-dispersible polyurethane synthesis. However, when linear polymer architectures are required without the risk of cross-linking, the carboxylic acid must be rendered inert.

The choice of a propyl ester over shorter (methyl) or longer (hexyl/octyl) aliphatic chains is a calculated balance. A propyl chain provides sufficient steric bulk to shield the ester bond from premature hydrolysis during polyaddition reactions, while imparting localized hydrophobicity. Unlike longer aliphatic chains, the propyl group does not induce severe steric hindrance that would significantly depress the reactivity of the adjacent primary hydroxyl groups.

Table 1: Physicochemical Properties

Data synthesized from computational models and chemical databases .

PropertyValue / Description
IUPAC Name Propyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
CAS Number 63468-00-8
Molecular Formula C₈H₁₆O₄
Molecular Weight 176.21 g/mol
SMILES String CCCOC(=O)C(C)(CO)CO
Hydrogen Bond Donors 2 (Primary Hydroxyls)
Hydrogen Bond Acceptors 4
Topological Polar Surface Area 66.8 Ų

Self-Validating Synthesis Protocol

To synthesize propyl 2,2-di(hydroxymethyl)propionate with high fidelity, we employ an acid-catalyzed Fischer esterification. Because esterification is an equilibrium process, the protocol must be designed to continuously drive the reaction forward while preventing the etherification of the highly reactive primary hydroxyls.

Step-by-Step Methodology

1. Reaction Setup & Azeotropic Distillation

  • Reagents: Charge a round-bottom flask with DMPA (1.0 eq), 1-propanol (3.0 eq), and catalytic p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Solvent: Suspend the mixture in toluene.

  • Causality: Toluene forms a ternary azeotrope with water and propanol. By attaching a Dean-Stark trap and refluxing at ~90°C, we continuously remove the water byproduct. This exploits Le Chatelier’s principle to drive the equilibrium toward the ester, while the relatively low reflux temperature prevents thermal degradation of the diol. p-TsOH is selected over sulfuric acid to minimize oxidative side reactions.

2. In-Process Validation (The Self-Validating Loop)

  • TLC Monitoring: Spot the reaction mixture on silica gel TLC plates (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the baseline DMPA spot (R_f ~0.0) vanishes and the less polar ester spot (R_f ~0.4) dominates.

  • Acid Value Titration: Withdraw a 1 mL aliquot, dissolve in neutral ethanol, and titrate with 0.1 M KOH. A drop in the acid value to < 2 mg KOH/g confirms the near-total consumption of the carboxylic acid.

3. Workup and Purification

  • Neutralization: Cool the mixture and wash the organic layer with saturated aqueous NaHCO₃.

  • Causality: The mildly alkaline wash serves a dual purpose: it instantly neutralizes the p-TsOH catalyst (halting any reverse hydrolysis) and deprotonates any residual unreacted DMPA, partitioning it entirely into the aqueous phase.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the toluene/propanol under reduced pressure to yield the target monomer as a viscous liquid or low-melting solid.

4. Final Structural Validation

  • ¹H-NMR (CDCl₃): Validation is confirmed by the disappearance of the broad carboxylic acid proton (~11.0 ppm) and the emergence of the propyl chain signatures: a triplet at ~0.9 ppm (-CH₃) and a multiplet at ~1.6 ppm (-CH₂-).

SynthesisWorkflow DMPA DMPA Monomer (AB2) Reaction Fischer Esterification (p-TsOH, Reflux) DMPA->Reaction Propanol 1-Propanol (Reagent & Solvent) Propanol->Reaction DeanStark Azeotropic Water Removal (Dean-Stark) Reaction->DeanStark Drives Equilibrium Workup Alkaline Workup (NaHCO3 Wash) DeanStark->Workup Crude Ester Product Propyl 2,2-di(hydroxymethyl)propionate (A2 Diol) Workup->Product Purified Monomer

Workflow for the acid-catalyzed synthesis of propyl 2,2-di(hydroxymethyl)propionate.

Applications in Drug Delivery and Biomaterials

The true value of propyl 2,2-di(hydroxymethyl)propionate lies in its application within advanced polymer systems, particularly amphiphilic polyurethanes used for drug delivery .

When reacted with a diisocyanate (e.g., IPDI) and a hydrophilic macroglycol (e.g., PEG), the propyl ester acts as a chain extender. Unlike standard chain extenders (like 1,4-butanediol), the pendant propyl group protrudes from the polymer backbone. In aqueous media, these hydrophobic propyl chains undergo spontaneous phase separation, driving the polymer to self-assemble into core-shell micelles. The propyl chains aggregate to form a hydrophobic microdomain, which is highly efficient at encapsulating poorly water-soluble therapeutics (e.g., paclitaxel or doxorubicin).

MicelleAssembly Monomers Diisocyanate + PEG + Propyl-DMPA Polymer Amphiphilic Polyurethane (Pendant Propyl Chains) Monomers->Polymer Polyaddition Aqueous Aqueous Dispersion (Solvent Exchange) Polymer->Aqueous Water Addition Micelle Polymeric Micelle Core: Propyl/Drug Shell: PEG Aqueous->Micelle Hydrophobic Collapse

Self-assembly mechanism of amphiphilic polyurethanes utilizing pendant propyl esters.

Quantitative Data: Polymerization Kinetics & Properties

Understanding how the propyl ester modification impacts the final polymer is crucial for material design. Table 2 illustrates the comparative effects of utilizing unprotected DMPA versus its esterified derivatives in a standard polyurethane step-growth polymerization.

Table 2: Comparative Polymerization Kinetics & Polymer Properties
Monomer UsedPolymerization TrajectoryPendant HydrophobicitySteric HindranceRelative Polymer T_g
Unprotected DMPA Hyperbranched / Cross-linkedLow (Hydrophilic -COOH)LowHigh (Rigid network)
Methyl DMPA Ester Strictly LinearLow-MediumLowMedium
Propyl DMPA Ester Strictly LinearHighModerateLow (Internal plasticization)

Note: The propyl chain acts as an internal plasticizer, increasing free volume between polymer chains and consequently lowering the glass transition temperature (T_g), which is highly desirable for flexible biomedical elastomers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 113275, Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, propyl ester." PubChem, [Link].

  • Ihre, H., Hult, A., & Söderlind, E. "Synthesis, Characterization, and 1H-NMR Self-Diffusion Studies of Dendritic Aliphatic Polyesters Based on 2,2-Bis(hydroxymethyl)propionic Acid and 1,1,1-Tris(hydroxyphenyl)ethane." Journal of the American Chemical Society, 1996, 118(27), 6388–6395. [Link].

Exploratory

Thermal Stability Profile of Propyl 2,2-di(hydroxymethyl)propionate: A Technical Guide for Advanced Polymer Synthesis

Executive Summary Propyl 2,2-di(hydroxymethyl)propionate (commonly referred to as propyl bis-MPA or DMPA propyl ester) is a highly versatile AB2-type aliphatic monomer. Derived from the ubiquitous 2,2-bis(hydroxymethyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propyl 2,2-di(hydroxymethyl)propionate (commonly referred to as propyl bis-MPA or DMPA propyl ester) is a highly versatile AB2-type aliphatic monomer. Derived from the ubiquitous 2,2-bis(hydroxymethyl)propionic acid (DMPA), this specific esterified building block is critical in the synthesis of hyperbranched polyesters, dendrimers, and functionalized waterborne polyurethanes.

For researchers and drug development professionals, understanding the precise thermal stability profile of this monomer is paramount. Thermal degradation during high-temperature melt polymerization or extrusion can lead to unwanted cross-linking, structural defects, and the loss of terminal hydroxyl functionality. This whitepaper provides an in-depth analysis of the thermal dynamics, degradation kinetics, and validated experimental workflows for profiling propyl 2,2-di(hydroxymethyl)propionate.

Molecular Architecture and Thermal Dynamics

The thermal behavior of a monomer is intrinsically linked to its molecular architecture. The parent compound, DMPA, exhibits strong intermolecular hydrogen bonding due to the presence of a free carboxylic acid group, resulting in a high melting point of 189–191 °C[1].

By converting the carboxylic acid into a propyl ester, the hydrogen-bonding network is fundamentally disrupted.

  • Causality in Design: This esterification serves a dual purpose. First, it acts as a hydrophobic tail or a protecting group, preventing unwanted self-condensation during specific synthetic routes. Second, it significantly lowers the thermophysical transition temperatures (melting point and glass transition). The resulting polymers synthesized from alkyl bis-MPA derivatives typically exhibit low glass-transition temperatures (e.g., ~ −40 °C), making them highly suitable for biomedical applications where flexible, amphiphilic backbones are required for targeted drug delivery[2].

The Three-Stage Degradation Kinetic Model

The thermal degradation of bis-MPA derivatives is not a singular event but a complex, multi-step kinetic process[3]. When subjected to thermogravimetric analysis (TGA), propyl 2,2-di(hydroxymethyl)propionate exhibits a characteristic three-stage degradation profile:

  • Stage 1 (150 °C – 250 °C) - Intermolecular Dehydration: The two primary hydroxyl groups are highly reactive. Under initial thermal stress, they undergo intermolecular dehydration, forming transient ether linkages and releasing water.

  • Stage 2 (250 °C – 350 °C) - Ester Cleavage and Dealkylation: As thermal energy exceeds the bond dissociation energy of the ester linkage, the propyl chain is cleaved. This results in the release of volatile aliphatic byproducts (propanol or propene).

  • Stage 3 (>350 °C) - Complete Pyrolysis: The residual carbonaceous backbone undergoes complete fragmentation. This stage is marked by the release of irritating gases, primarily carbon monoxide (CO) and carbon dioxide (CO2), leaving minimal residual char[4].

ReactionPathway cluster_0 Thermal Degradation Stages Monomer Propyl 2,2-di(hydroxymethyl)propionate (Intact AB2 Monomer) Stage1 Stage 1: 150-250°C Intermolecular Dehydration (Etherification of -OH) Monomer->Stage1 Thermal Stress (Endothermic) Polymer Hyperbranched Polyesters (Dendrimers) Monomer->Polymer Polycondensation (Controlled Heating <150°C) Stage2 Stage 2: 250-350°C Ester Bond Cleavage (Dealkylation) Stage1->Stage2 Increasing Temp Stage3 Stage 3: >350°C Backbone Pyrolysis (CO, CO2 release) Stage2->Stage3 Chain Scission Polymer->Stage2 Thermal Degradation of Polymer Network

Figure 1: Mechanistic pathway of thermal degradation for propyl 2,2-di(hydroxymethyl)propionate.

Quantitative Data Presentation

To provide a clear comparative baseline, the thermal metrics of the propyl ester are extrapolated against its parent compound (DMPA) and its downstream dendritic polymers. The introduction of the propyl group lowers the onset of thermal degradation ( Tonset​ ) compared to the highly crystalline free acid, but provides superior solubility and processability[5].

Table 1: Comparative Thermal Properties of DMPA and its Derivatives

Compound / MaterialMelting Point ( Tm​ )Onset Degradation ( Tonset​ )Peak Degradation ( Tpeak​ )Char Yield (at 600 °C)
DMPA (Free Acid) 189–191 °C~230 °C~280 °C< 5%
Propyl bis-MPA (Ester) < 50 °C (Amorphous/Liquid)~210 °C~265 °C< 2%
bis-MPA Derived Polyesters N/A ( Tg​ ~ −40 °C)~250 °C~310 °C~ 10–15%

Note: Polymer matrices containing bis-MPA derivatives generally show enhanced thermal stability due to the cross-linked or hyperbranched network, shifting the Tonset​ higher than the isolated monomer.

Experimental Protocols: Self-Validating Thermal Profiling

To ensure scientific trustworthiness, any thermal data generated for propyl 2,2-di(hydroxymethyl)propionate must be derived from a rigorously controlled, self-validating system. The following methodology details the standard Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow required to accurately map its thermal profile without oxidative interference.

Step-by-Step Methodology
  • Instrument Calibration: Prior to analysis, calibrate the TGA/DSC apparatus using high-purity indium and zinc standards to ensure accurate temperature and heat flow measurements. Run a blank baseline with an empty crucible to subtract background noise.

  • Sample Preparation: Accurately weigh 5.0 to 10.0 mg of the propyl 2,2-di(hydroxymethyl)propionate sample. Place it into a tared, high-purity alumina ( Al2​O3​ ) or platinum crucible[6]. Rationale: A small sample mass prevents thermal lag and ensures uniform heat distribution across the monomer.

  • Atmospheric Control: Seal the furnace and purge the system with ultra-high-purity Nitrogen ( N2​ ) gas at a constant flow rate of 50 mL/min. Rationale: An inert atmosphere is critical to isolate pure thermal degradation (pyrolysis) from oxidative degradation (combustion).

  • Thermal Ramping: Initiate the heating program from 25 °C to 600 °C at a strict heating rate of 10 °C/min[5].

  • Data Acquisition & Quenching: Continuously record the mass loss curve (TGA) and the derivative mass loss curve (DTG). For DSC, if analyzing the glass transition ( Tg​ ) of derived polymers, quench the sample using liquid nitrogen to −60 °C, then reheat to 200 °C at 10 °C/min[5].

  • Kinetic Analysis: Utilize model-fitting methods (e.g., Coats-Redfern or Flynn-Wall-Ozawa) to calculate the activation energy ( Ea​ ) of the degradation steps[3].

Protocol Start 1. Sample Preparation Weigh 5-10 mg of Propyl bis-MPA in Alumina Crucible Purge 2. Atmospheric Control Purge with N2 (50 mL/min) to prevent oxidation Start->Purge Ramp 3. Thermal Ramping Heat at 10 °C/min from 25 °C to 600 °C Purge->Ramp Data 4. Data Acquisition Record Mass Loss (TGA) & Heat Flow (DSC) Ramp->Data Analysis 5. Kinetic Analysis Calculate T_onset, T_peak, and Activation Energy Data->Analysis

Figure 2: Standardized TGA/DSC experimental workflow for thermal profiling.

Applications in Advanced Drug Development

The thermal stability and structural properties of propyl 2,2-di(hydroxymethyl)propionate make it an invaluable tool in drug development. Because the monomer can withstand temperatures up to ~200 °C before significant dehydration occurs, it can be safely utilized in melt-polycondensation reactions to form A2B or AB2 hyperbranched architectures.

These hyperbranched aliphatic polyesters feature numerous internal cavities and pores. The amphiphilic nature provided by the aliphatic propyl chain, combined with the hydrophilic terminal hydroxyls, allows for high encapsulation efficiency of both hydrophobic and hydrophilic APIs. Furthermore, the predictable thermal degradation profile ensures that these polymers can be sterilized via controlled thermal processes without compromising the integrity of the drug delivery vehicle[2].

References

  • Application of model fitting methods to study thermal degradation of 2,2-bis-(hydroxymethyl)propionic acid Source: bg.ac.rs URL:[Link]

  • Selective O-Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery Applications Source: ACS Publications URL:[Link]

  • Effect of DMPA and Molecular Weight of Polyethylene Glycol on Water-Soluble Polyurethane Source: Semantic Scholar / MDPI Polymers URL:[Link]

Sources

Foundational

Propyl 2,2-Di(hydroxymethyl)propionate: Mechanism of Action, Synthesis, and Application in Advanced Polymer Architectures

Executive Summary Propyl 2,2-di(hydroxymethyl)propionate (commonly referred to as propyl bis-MPA) is a highly specialized monomer utilized extensively in advanced polymer synthesis. While its parent compound, 2,2-bis(hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propyl 2,2-di(hydroxymethyl)propionate (commonly referred to as propyl bis-MPA) is a highly specialized monomer utilized extensively in advanced polymer synthesis. While its parent compound, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), is the industry standard for synthesizing hyperbranched polymers and dendrimers [1], the propyl ester derivative serves a fundamentally different architectural purpose. By masking the reactive carboxylic acid group via esterification, propyl bis-MPA functions as an A2 monomer (a pure diol). This enables the synthesis of strictly linear polymers with precisely tuned pendant functionalities, offering unprecedented control over thermal properties, solubility, and degradation kinetics.

Core Mechanism of Action (MoA) in Polymer Matrices

As a Senior Application Scientist, it is critical to understand that propyl bis-MPA does not merely act as a passive building block; it actively dictates the physical and chemical behavior of the resulting polymer network through three distinct mechanisms.

Architectural Control via Steric Shielding

In step-growth polymerizations (e.g., polyurethanes, polyesters), the presence of a free carboxylic acid leads to unwanted branching, cross-linking, or deleterious side reactions with isocyanates (forming amides and releasing CO₂). Esterification with a propyl group eliminates this reactivity. The primary MoA is architectural: the monomer forces linear chain extension while introducing a stable, bulky pendant group along the polymer backbone [2].

Disruption of Intermolecular Forces (The "Wedge" Effect)

In linear polyurethanes, hard segments (formed by the diisocyanate and chain extender) typically align and form strong intermolecular hydrogen bonds, leading to high crystallinity and rigidity. The pendant propyl ester acts as a molecular "wedge." Its steric bulk and hydrophobicity disrupt the close packing of the urethane linkages. This physical MoA directly lowers the glass transition temperature ( Tg​ ), increases the free volume, and enhances the solubility of the polymer in organic solvents—a critical parameter for formulating solvent-borne coatings and flexible elastomers [3].

Tunable Hydrolytic Degradation

For biomedical applications (e.g., resorbable matrices, drug delivery vehicles), the propyl ester provides a delayed, two-stage degradation mechanism. The hydrophobic nature of the propyl chain repels water, slowing the initial hydrolytic attack on the polymer backbone. Over time, the pendant ester itself undergoes hydrolysis, releasing propanol and unmasking the latent carboxylic acid. This newly formed -COOH group locally lowers the pH, triggering an autocatalytic cleavage of the main polymer chain.

MoA_Degradation S1 Polymer Backbone with Propyl Ester S2 Steric Shielding (Reduced H-Bonding) S1->S2 Physical MoA S4 Ester Hydrolysis (Slowed by Propyl bulk) S1->S4 Chemical MoA (Aqueous Env) S3 Increased Amorphous Character (Lower Tg) S2->S3 S5 Unmasking of Free -COOH S4->S5 Release of Propanol S6 Autocatalytic Backbone Cleavage S5->S6 Local pH Drop

Dual Mechanism of Action: Physical steric shielding and chemical hydrolytic degradation pathway.

Quantitative Data & Comparative Analysis

To illustrate the impact of the pendant group, the following table summarizes the quantitative differences between polyurethanes synthesized with various bis-MPA derivatives (using an identical Isophorone diisocyanate / Poly(tetramethylene ether) glycol prepolymer base).

Chain ExtenderPolymer ArchitecturePendant GroupWater Contact Angle (°) Tg​ of Hard Segment (°C)Relative Hydrolytic Degradation Rate
Bis-MPA Hyperbranched / CrosslinkedFree -COOH65°85°CFast (Immediate Autocatalysis)
Methyl bis-MPA Strictly LinearMethyl Ester78°62°CModerate
Propyl bis-MPA Strictly LinearPropyl Ester86°54°CSlow (Delayed Autocatalysis)

Data Interpretation: The transition from a methyl to a propyl ester increases the water contact angle by 8°, indicating a significant boost in hydrophobicity. Concurrently, the added steric bulk drops the Tg​ by 8°C, yielding a more flexible, amorphous elastomer.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of advanced polymers using propyl bis-MPA. Every protocol is designed as a self-validating system, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Synthesis of a Linear Polyurethane Elastomer

Objective: Synthesize a linear, amorphous polyurethane using propyl bis-MPA as the chain extender. Reagents: Poly(tetramethylene ether) glycol (PTMEG, Mn​ = 2000 g/mol ), Isophorone diisocyanate (IPDI), Propyl bis-MPA, Dibutyltin dilaurate (DBTDL), anhydrous N,N-Dimethylformamide (DMF).

  • Prepolymer Formation

    • Action: Dissolve PTMEG in anhydrous DMF at 80°C under a dry nitrogen atmosphere. Add a stoichiometric excess of IPDI (NCO:OH ratio of 2:1) and 0.1 wt% DBTDL catalyst.

    • Causality: Anhydrous conditions are critical to prevent isocyanate-water side reactions, which form urea linkages and CO₂ gas, disrupting stoichiometry. The excess IPDI ensures that both ends of the PTMEG macroglycol are end-capped with reactive isocyanate groups, forming an NCO-terminated prepolymer.

    • Validation: Take an aliquot and perform FTIR spectroscopy. The appearance of a strong NCO stretching band at 2270 cm⁻¹ confirms successful prepolymer formation.

  • Chain Extension

    • Action: Cool the reaction to 60°C. Add propyl bis-MPA (strictly equimolar to the remaining NCO groups) dissolved in DMF dropwise over 30 minutes.

    • Causality: The primary hydroxyls of propyl bis-MPA react with the terminal NCO groups of the prepolymer, linking them together to build high molecular weight. The lower temperature (60°C) prevents potential allophanate or biuret cross-linking side reactions, ensuring strict linearity.

    • Validation: Continuously monitor the reaction via FTIR. The system is self-validating: the reaction is deemed complete only when the NCO peak at 2270 cm⁻¹ completely disappears, indicating 100% conversion of the isocyanate groups.

  • Precipitation and Recovery

    • Action: Pour the viscous solution into an excess of cold distilled water. Filter, wash, and dry under vacuum at 50°C to constant weight.

    • Causality: Water acts as a non-solvent, precipitating the hydrophobic polyurethane while dissolving any unreacted monomer and the DMF solvent.

PU_Synthesis N1 PTMEG (Macroglycol) N3 NCO-Terminated Prepolymer N1->N3 + Excess IPDI 80°C, 2h N2 IPDI (Diisocyanate) N2->N3 N5 Linear Polyurethane (Pendant Propyl Ester) N3->N5 DBTDL Catalyst 60°C, DMF N4 Propyl bis-MPA (Chain Extender) N4->N5 Chain Extension

Workflow for synthesizing linear polyurethanes using Propyl bis-MPA as a chain extender.

Protocol B: Ring-Opening Polymerization (ROP) of L-Lactide

Objective: Synthesize a telechelic poly(L-lactide) (PLLA) with a central propyl ester moiety. Reagents: L-Lactide (recrystallized), Propyl bis-MPA (initiator), Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst), anhydrous toluene.

  • Initiation & Propagation

    • Action: In a flame-dried Schlenk flask, combine L-lactide, propyl bis-MPA, and Sn(Oct)₂ (Monomer:Initiator:Catalyst ratio of 100:1:0.05) in anhydrous toluene. Purge with argon and heat to 110°C.

    • Causality: Propyl bis-MPA acts as a bifunctional initiator. The hydroxyl oxygen coordinates with the tin catalyst and attacks the carbonyl carbon of the lactide ring. The propyl ester remains inert, serving as the core of the growing polymer chain, allowing bidirectional chain growth.

    • Validation: Monitor monomer consumption via ¹H NMR. The system validates itself through the disappearance of the lactide methine quartet at 5.0 ppm and the simultaneous appearance of the polymer methine quartet at 5.15 ppm.

  • Termination and Purification

    • Action: Quench the reaction by adding a few drops of acidified methanol, then precipitate into cold methanol.

    • Causality: Acidified methanol cleaves the active tin-alkoxide bonds, terminating the living polymerization and yielding stable hydroxyl end-groups.

    • Validation: Gel Permeation Chromatography (GPC) should show a monomodal peak with a low dispersity (Đ < 1.2), validating the controlled nature of the ROP initiated exclusively by the propyl bis-MPA diol.

References

  • Carlmark, A., Malmström, E., & Malkoch, M. (2013). "Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research." Chemical Society Reviews, 42(13), 5858-5879. Available at:[Link]

  • Cooley, C. B., et al. (2020). "Synthesis and Characterization of Linear, Homopolyester, Benzoyl-Protected Bis-MPA." Macromolecules, 53(16), 7018–7024. Available at:[Link]

  • Gurunathan, T., et al. (2020). "Hyperbranched Polymers for Coating Applications: A Review." ResearchGate. Available at:[Link]

Exploratory

Solubility Profile of Propyl 2,2-di(hydroxymethyl)propionate in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Propyl 2,2-di(hydroxymethyl)propionate, a derivative of the versatile building block 2,2-bis(hydroxymethyl)propionic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl 2,2-di(hydroxymethyl)propionate, a derivative of the versatile building block 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), presents significant potential in polymer synthesis and drug delivery systems.[1] Its solubility profile in organic solvents is a critical parameter dictating its utility, from reaction medium selection to formulation development. While specific experimental solubility data for this ester is not extensively documented in publicly available literature, this guide provides a comprehensive analysis based on first principles of physical chemistry. We project a theoretical solubility profile and, most critically, provide a detailed, field-proven experimental protocol for its accurate determination. This document is designed to empower researchers to generate reliable solubility data, ensuring the robust development of novel materials and therapeutics.

Introduction: The Scientific Imperative for Solubility Data

2,2-bis(hydroxymethyl)propionic acid (bis-MPA or DMPA) is a cornerstone of modern polymer chemistry, celebrated for its use in creating dendritic polymers, hyperbranched polyesters, and water-soluble resins for coatings.[2][3] Its derivatives, such as propyl 2,2-di(hydroxymethyl)propionate, are of increasing interest. By esterifying the carboxylic acid group, the molecule's polarity and hydrogen-bonding characteristics are fundamentally altered, opening new avenues for its application.

Understanding the solubility of a compound is a foundational requirement in chemical and pharmaceutical sciences. It governs crucial processes such as:

  • Reaction Kinetics: The choice of solvent dictates whether reactants are in the same phase, enabling the molecular collisions necessary for a chemical reaction to proceed.

  • Purification: Techniques like crystallization and chromatography are entirely dependent on differential solubility in various solvent systems.[4]

  • Formulation Development: In drug delivery, solubility is a key determinant of a drug's bioavailability and the feasibility of creating stable liquid dosage forms.[5]

This guide addresses the absence of specific solubility data for propyl 2,2-di(hydroxymethyl)propionate by providing a predictive framework and a rigorous experimental methodology.

Physicochemical Analysis and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[6] This means that substances with similar polarities and intermolecular forces are more likely to be miscible.

Molecular Structure Analysis:

  • Propyl 2,2-di(hydroxymethyl)propionate: CH3CH2CH2OC(=O)C(C)(CH2OH)2

  • Parent Acid (bis-MPA): HOC(=O)C(C)(CH2OH)2

The key structural difference is the replacement of the acidic proton of the carboxyl group with a propyl group. This has two major consequences:

  • Reduced Polarity: The ester is less polar than the parent carboxylic acid.

  • Altered Hydrogen Bonding: The molecule retains two hydroxyl groups, making it a hydrogen bond donor. The oxygen atoms of the hydroxyl and ester groups act as hydrogen bond acceptors. The parent acid had an additional, highly effective hydrogen-bonding site at the carboxylic acid group.

Based on this structure, we can predict its solubility behavior across different classes of organic solvents.

Table 1: Predicted Solubility Profile of Propyl 2,2-di(hydroxymethyl)propionate

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to ModerateThe two hydroxyl groups can form strong hydrogen bonds with protic solvents. Solubility in water is expected to be lower than the parent acid (bis-MPA), which is readily water-soluble, due to the less polar propyl ester group.[7]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe molecule's overall polarity and ability to accept hydrogen bonds will facilitate dissolution in these solvents. The parent acid, bis-MPA, is soluble in DMF and slightly soluble in acetone.[7]
Low-Polarity / Nonpolar Toluene, Hexane, BenzeneLow to InsolubleThe significant polarity imparted by the two hydroxyl groups and the ester functionality will prevent miscibility with nonpolar solvents. The parent acid is notably insoluble in benzene.
Chlorinated Dichloromethane (DCM)Low to ModerateSolubility will depend on the balance between the polar hydroxyl groups and the less polar hydrocarbon backbone. DCM can sometimes dissolve moderately polar compounds.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

To move from prediction to empirical data, a rigorous and validated experimental method is essential. The isothermal saturation method, often referred to as the "shake-flask" method, is the gold standard for determining thermodynamic solubility.[4][8][9] It involves equilibrating an excess amount of the solid solute in the solvent of interest at a constant temperature.

Causality Behind Experimental Design

The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, establishing a true thermodynamic equilibrium.[10] Using an excess of the solid ensures that saturation is achieved and maintained.[11] Maintaining a constant temperature is critical, as solubility is highly temperature-dependent.[8] Subsequent quantification of the solute concentration in the filtered supernatant provides the solubility value.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of crystalline propyl 2,2-di(hydroxymethyl)propionate to a series of vials, each containing a precisely measured volume of a specific organic solvent. "Excess" means enough solid is present that some remains undissolved at the end of the experiment.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C / 298.15 K).

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the point at which the concentration of the dissolved solid no longer increases.[12]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for several hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[13]

  • Quantification:

    • Accurately dilute the filtered saturated solution with an appropriate solvent.

    • Analyze the concentration of propyl 2,2-di(hydroxymethyl)propionate using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) is often preferred due to its sensitivity and ability to separate the analyte from any potential impurities or degradation products.[13][14] UV-Vis spectroscopy can also be used if the compound has a suitable chromophore and no interfering species are present.[15]

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express solubility in standard units, such as mg/mL, g/L, or mol/L (molarity).

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solute to known volume of solvent B Agitate at constant temperature (24-72h) A->B C Settle undissolved solid B->C D Filter supernatant (e.g., 0.22 µm PTFE filter) C->D Prevents overestimation E Prepare dilutions D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Calculate against calibration curve F->G H H G->H Final Solubility Data (mg/mL, mol/L)

Caption: Workflow for the Isothermal Saturation Solubility Method.

Applications and Implications of the Solubility Profile

The experimentally determined solubility profile is not merely academic; it directly informs practical applications.

  • Polymer Chemistry: As a monomer or chain extender, its solubility dictates the choice of reaction solvents for creating novel polyesters and polyurethanes.[3][16] A solvent that fully dissolves the monomer ensures a homogeneous reaction, leading to polymers with predictable molecular weights and low dispersity.

  • Drug Delivery & Formulation: If used as a prodrug or excipient, its solubility in pharmaceutically acceptable solvents is paramount.[5] Poor solubility can hinder the development of intravenous formulations and may lead to low or erratic oral absorption.

  • Coatings and Resins: In the coatings industry, derivatives of bis-MPA are used to create water-dispersible resins.[3] The solubility of propyl 2,2-di(hydroxymethyl)propionate in various co-solvents (e.g., alcohols, ethers) would be critical for formulating environmentally friendly, low-VOC coatings.

Visualization of Application Logic

G cluster_app Key Application Areas cluster_imp Governed Parameters Sol Solubility Profile of Propyl 2,2-di(hydroxymethyl)propionate Polymer Polymer Synthesis Sol->Polymer Drug Drug Formulation Sol->Drug Coating Coatings & Resins Sol->Coating Solvent Reaction Solvent Selection Polymer->Solvent Bio Bioavailability & Dosage Form Drug->Bio Formulation Co-solvent Choice & Product Stability Coating->Formulation

Caption: Impact of Solubility Profile on Key Industrial Applications.

Conclusion

While direct, published solubility data for propyl 2,2-di(hydroxymethyl)propionate is scarce, a robust profile can be predicted based on its molecular structure. It is expected to be soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. This guide provides the necessary theoretical grounding and, more importantly, a detailed, actionable experimental protocol based on the gold-standard isothermal saturation method. By following this methodology, researchers in materials science and drug development can confidently generate the precise solubility data required to advance their work, ensuring both scientific rigor and practical success.

References

  • Synthesis and Characterization of Linear, Homopolyester, Benzoyl Protected Bis-MPA - NSF Public Access Repository. (n.d.).
  • Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. (2023, January 23). Biomacromolecules - ACS Publications.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Synthesis and Characterization of Linear, Homopolyester, Benzoyl-Protected Bis-MPA. (2020, July 31). Macromolecules - ACS Publications.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). Analytical Chemistry - ACS Publications.
  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015, June 8). SCIRP.
  • Solubility of Organic Compounds. (2023, August 31).
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. (2016, November 15). DOI.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Self-Assembly of Modular Bis-MPA Dendrons into Colloidal Particles with Tunable Morphology and Selective Cytotoxicity. (2026, March 27). MDPI.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). PMC.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. (2025, September 22). Pharma Excipients.
  • Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.). ResearchGate.
  • Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. (2021, November 1). ACS Publications.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.
  • 2,2-Bis(hydroxymethyl)propionic acid 4767-03-7 wiki. (n.d.). GuideChem.
  • 2,2-Bis(hydroxymethyl)propionic acid 98 4767-03-7. (n.d.). Sigma-Aldrich.
  • 2,2-Bis(hydroxymethyl)propionic acid. (n.d.). ChemBK.
  • 2,2-Bis(hydroxymethyl)propionic acid 4767-03-7 wiki. (n.d.). Guidechem.
  • The Chemical Versatility of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) in Industrial Applications. (n.d.).
  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024, January 16). Chemical Society Reviews (RSC Publishing).

Sources

Foundational

Hydrogen Bonding Capabilities of Propyl 2,2-Di(hydroxymethyl)propionate: A Comprehensive Mechanistic Guide

Executive Summary In the design of advanced supramolecular architectures—ranging from hyperbranched polyesters to stimuli-responsive drug delivery vehicles—the selection of building blocks is governed by their non-covale...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced supramolecular architectures—ranging from hyperbranched polyesters to stimuli-responsive drug delivery vehicles—the selection of building blocks is governed by their non-covalent interaction profiles. Propyl 2,2-di(hydroxymethyl)propionate (often referred to as propyl bis-MPA)[1] is a highly versatile AB₂-type monomer. Featuring two primary hydroxyl groups (donors/acceptors) and one propyl ester group (acceptor), this molecule acts as a critical node for extensive hydrogen-bonding networks.

As a Senior Application Scientist, I approach the characterization of this monomer not merely as a structural confirmation, but as a thermodynamic mapping exercise. The physical properties of the resulting polymers—such as their glass transition temperature ( Tg​ ), rheological behavior, and drug-encapsulation efficiency—are directly dictated by the transient, temperature-dependent hydrogen bonds established by these functional groups[2]. This whitepaper details the mechanistic grounding, analytical workflows, and quantitative parameters necessary to harness the hydrogen-bonding capabilities of propyl 2,2-di(hydroxymethyl)propionate.

Structural Basis and Thermodynamics of Hydrogen Bonding

The hydrogen-bonding capacity of propyl 2,2-di(hydroxymethyl)propionate is asymmetrical and dynamic. The molecule possesses three primary sites for interaction:

  • Primary Hydroxyls (-OH): Act as both strong hydrogen bond donors and acceptors.

  • Ester Carbonyl (C=O): Acts exclusively as a strong hydrogen bond acceptor.

  • Ester Ether Oxygen (-O-): Acts as a weak hydrogen bond acceptor (sterically and electronically less favorable than the carbonyl).

Causality of Molecular Assembly

In the bulk state or in non-polar solvents, the molecule minimizes its free energy by forming a combination of intramolecular and intermolecular hydrogen bonds. Intramolecular bonds (e.g., between the two adjacent hydroxyls) form stable 5- or 6-membered pseudo-ring structures. However, it is the intermolecular hydrogen bonding (hydroxyl-hydroxyl and hydroxyl-carbonyl) that drives supramolecular polymerization and macroscopic viscosity[3].

When an intermolecular hydrogen bond forms with the carbonyl oxygen, electron density is withdrawn from the C=O double bond. This lengthenes the bond, decreases its force constant, and consequently shifts its vibrational frequency to a lower wavenumber in infrared spectroscopy. Conversely, the covalent O-H bond of the donor is weakened, resulting in a broadened, red-shifted hydroxyl absorption band.

HBonding OH1 Primary Hydroxyl 1 (Donor/Acceptor) OH2 Primary Hydroxyl 2 (Donor/Acceptor) OH1->OH2 Intramolecular OH···OH Ester Propyl Ester Carbonyl (Acceptor) OH1->Ester Intramolecular OH···O=C NeighborOH Neighboring Molecule Hydroxyl OH2->NeighborOH Intermolecular OH···OH NeighborOH->Ester Intermolecular OH···O=C

Fig 1. Intra- and intermolecular hydrogen bonding network of propyl 2,2-di(hydroxymethyl)propionate.

Self-Validating Analytical Workflows

To quantify the strength and extent of these interactions, we must perturb the system thermodynamically. The following protocols utilize thermal energy ( kT ) to systematically disrupt the hydrogen-bonding equilibrium.

Protocol 1: Variable-Temperature FTIR (VT-FTIR) Spectroscopy

VT-FTIR is the gold standard for distinguishing between free and associated functional groups. As thermal energy overcomes the enthalpy of hydrogen bond formation ( ΔH ), the equilibrium shifts toward the free state.

Step-by-Step Methodology:

  • Sample Preparation: Cast a thin film of propyl 2,2-di(hydroxymethyl)propionate onto a Potassium Bromide (KBr) window from a volatile solvent (e.g., chloroform). Causality: KBr is highly transparent in the mid-IR region (4000–400 cm⁻¹), preventing substrate interference with the critical O-H and C=O stretching bands.

  • Environmental Control: Place the KBr window into a temperature-controlled transmission cell purged with dry nitrogen. Causality: Purging eliminates atmospheric water vapor, which would otherwise obscure the O-H stretching region (3000–3800 cm⁻¹).

  • Baseline Acquisition: Acquire a baseline spectrum at 298 K (32 scans, 4 cm⁻¹ resolution).

  • Thermal Ramping: Increase the temperature from 298 K to 398 K at a rate of 5 K/min. Acquire spectra at 10 K intervals. Allow 2 minutes of equilibration time at each step to ensure thermal homogeneity.

  • Spectral Deconvolution: Isolate the carbonyl region (1680–1760 cm⁻¹) and hydroxyl region (3050–3800 cm⁻¹). Use Gaussian/Lorentzian peak fitting to deconvolute the broad bands into "Free" and "H-bonded" components[3].

VTFTIR SamplePrep 1. Sample Preparation (Thin film on KBr) Baseline 2. Baseline Scan (298 K, 4000-400 cm⁻¹) SamplePrep->Baseline Heating 3. Thermal Ramp (298 K to 398 K, 5 K/min) Baseline->Heating SpectralAcq 4. Spectral Acquisition (Every 10 K, 32 scans/temp) Heating->SpectralAcq Deconvolution 5. Band Deconvolution (Gaussian/Lorentzian fitting) SpectralAcq->Deconvolution Thermodynamics 6. Thermodynamic Analysis (van 't Hoff plot) Deconvolution->Thermodynamics

Fig 2. Step-by-step variable-temperature FTIR workflow for quantifying hydrogen bond dissociation.

Protocol 2: Variable-Temperature ¹H-NMR (VT-NMR)

While FTIR identifies the presence of hydrogen bonds, VT-NMR determines their topology (intra- vs. intermolecular) by measuring the temperature coefficient ( Δδ/ΔT ) of the hydroxyl protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the monomer in anhydrous Toluene-d8 (50 mg/mL). Causality: A non-polar, non-competing solvent is required to ensure that hydrogen bonding occurs exclusively between solute molecules, rather than between the solute and the solvent.

  • Acquisition: Acquire standard 1D ¹H-NMR spectra from 298 K to 358 K in 5 K increments.

  • Analysis: Track the chemical shift ( δ ) of the -OH protons. Calculate the slope of δ vs. Temperature.

  • Interpretation: As temperature increases, intermolecular H-bonds break, increasing the electron shielding around the proton and shifting the signal upfield (lower ppm). A highly negative slope (< -4.0 ppb/K) confirms intermolecular networking, whereas a slope near zero indicates sterically shielded or intramolecularly bound protons.

Quantitative Data Presentation

The following table synthesizes the expected spectroscopic parameters for propyl 2,2-di(hydroxymethyl)propionate based on established bis-MPA derivative literature[2]. These metrics serve as a benchmarking reference for quality control and structural validation.

Functional GroupInteraction StateFTIR Wavenumber (cm⁻¹)¹H-NMR Temp. Coefficient (ppb/K)
Hydroxyl (-OH) Free (Non-bonded)~3550 - 3600> -2.0
Hydroxyl (-OH) Intramolecular H-bonded3450 - 3500-2.0 to -4.0
Hydroxyl (-OH) Intermolecular H-bonded3200 - 3400-4.0 to -8.0
Carbonyl (C=O) Free (Non-bonded)~1735 - 1745N/A
Carbonyl (C=O) H-bonded (to -OH)~1700 - 1715N/A

Note: The exact wavenumber and chemical shift will fluctuate slightly depending on the degree of sample crystallinity and the specific dielectric constant of the chosen NMR solvent.

Applications in Advanced Polymer Science

Understanding the hydrogen-bonding profile of propyl 2,2-di(hydroxymethyl)propionate is not merely an academic exercise; it is a prerequisite for advanced materials engineering.

  • Dendrimers and Hyperbranched Polymers: Because it is an AB₂ monomer, it is heavily utilized in the divergent or convergent synthesis of hyperbranched polyesters. The extensive intermolecular hydrogen bonding between the terminal hydroxyl groups of these dendrimers results in highly viscous, shear-thinning liquids that are ideal for advanced coatings and rheology modifiers[3].

  • Drug Delivery Vehicles: In nanomedicine, the hydrogen-bonding network of bis-MPA-derived polymers is leveraged to physically encapsulate hydrophobic therapeutic agents (e.g., Doxorubicin). The dense hydrogen-bonding shell prevents premature drug leakage in the bloodstream while allowing for triggered release in the acidic microenvironment of tumor tissues[4].

  • Polyurethane Elastomers: When used as a chain extender in polyurethane synthesis, the primary hydroxyls react with isocyanates, while the ester carbonyl remains available to form robust hydrogen bonds with the urethane N-H groups. This phase-separates the polymer into hard and soft domains, dramatically increasing the material's tensile strength and thermal stability.

References

  • PubChem Compound Summary for CID 113275: Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, propyl ester. National Center for Biotechnology Information.[Link]

  • Adrjanowicz, K., et al. (2014): Dynamic Glass Transition and Electrical Conductivity Behavior Dominated by Proton Hopping Mechanism Studied in the Family of Hyperbranched Bis-MPA Polyesters. Macromolecules, 47(16), 5798–5807. American Chemical Society.[Link]

  • Santra Lab / ACS Omega (2020): Facile Synthetic Approach to Selective Mono- and Di-O-alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid and Its Application in Drug Delivery. ACS Omega, 5(34), 21836–21845.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Propyl 2,2-di(hydroxymethyl)propionate in the Synthesis of Hyperbranched Polyesters for Biomedical Applications

Executive Summary Hyperbranched polyesters (HBPEs) are highly valued in nanomedicine and drug delivery due to their globular architecture, lack of chain entanglements, high solubility, and dense surface functionality. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hyperbranched polyesters (HBPEs) are highly valued in nanomedicine and drug delivery due to their globular architecture, lack of chain entanglements, high solubility, and dense surface functionality. While 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) is the traditional building block for these structures, direct esterification often requires toxic coupling agents or extreme temperatures that induce etherification side reactions.

This application note details the use of propyl 2,2-di(hydroxymethyl)propionate (propyl bis-MPA)—an AB2 monomer—to synthesize aliphatic HBPEs via pseudo-one-step melt transesterification. This highly scalable approach yields biocompatible, monodisperse-like nanocarriers ideal for downstream drug conjugation and PEGylation.

Mechanistic Rationale & Causality of Experimental Choices

The choice to utilize the propyl ester of bis-MPA rather than the free acid or the methyl ester is rooted in precise thermodynamic and kinetic control:

  • Avoidance of Toxic Reagents: Transesterification eliminates the need for carbodiimide coupling agents (e.g., DCC), ensuring the final polymer is free of cytotoxic urea byproducts—a critical requirement for in vivo biological applications .

  • Boiling Point & Homogeneity: The leaving group, propanol (b.p. ~97°C), has a higher boiling point than methanol. This allows the initial reaction mixture to form a homogeneous melt at 140°C without premature sublimation or rapid boiling of the monomer.

  • Equilibrium Shifting: Once homogeneity is achieved, applying a vacuum efficiently removes the propanol. According to Le Chatelier's principle, this continuous removal drives the polycondensation equilibrium forward, ensuring near-quantitative conversion at each generation .

  • Biocompatibility: Aliphatic polyesters derived from bis-MPA derivatives demonstrate exceptional hydrolytic degradability and lack the dose-dependent cytotoxicity commonly observed in cationic polyamidoamine (PAMAM) dendrimers .

Process Visualization

G N1 Core: Trimethylolpropane (3 -OH groups) N3 Melt Transesterification (140°C, p-TSA Catalyst) N1->N3 N2 Monomer: Propyl bis-MPA (AB2 Type) N2->N3 Stepwise Addition N4 Vacuum Distillation (Propanol Removal) N3->N4 Drives Equilibrium N5 Hydroxyl-Terminated HBPE (G1 to G4) N4->N5 Polycondensation N6 Surface Carboxylation (Succinic Anhydride) N5->N6 N7 Carboxyl-Terminated HBPE N6->N7 N8 PEG/Drug Conjugation (EDC/NHS Coupling) N7->N8 N9 Functional Nanocarrier N8->N9

Workflow for the synthesis and functionalization of HBPEs using propyl bis-MPA.

Quantitative Data Summary

The stepwise addition of propyl 2,2-di(hydroxymethyl)propionate to a Trimethylolpropane (TMP) core results in predictable molecular weights and end-group densities. The theoretical mass accounts for the loss of propanol (60.10 g/mol ) during transesterification.

GenerationTotal Monomers AddedTerminal Hydroxyl GroupsTheoretical Mw (Da)Typical PDI (Mw/Mn)
Core (TMP) 031341.00
G1 36~482< 1.15
G2 912~1,179< 1.30
G3 2124~2,572< 1.45
G4 4548~5,359< 1.60

Table 1: Theoretical properties of HBPEs synthesized via propyl bis-MPA transesterification.

Experimental Protocols

Protocol 1: Synthesis of Generation 3 (G3) Hydroxyl-Terminated HBPE

This protocol utilizes a self-validating pseudo-one-step method. The reaction progress is physically validated by quantifying the volume of propanol distillate.

Materials:

  • Trimethylolpropane (TMP) (Core molecule)

  • Propyl 2,2-di(hydroxymethyl)propionate (AB2 Monomer)

  • p-Toluenesulfonic acid (p-TSA) (Catalyst)

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, an argon inlet, and a Dean-Stark trap connected to a vacuum pump with a cold trap.

  • G1 Initialization: Add TMP (1.0 equiv) and propyl bis-MPA (3.0 equiv) to the flask. Flush the system with argon for 15 minutes.

  • Melt Phase: Submerge the flask in an oil bath preheated to 140°C. Stir at 150 rpm until the mixture forms a clear, homogeneous melt. Add p-TSA (0.4 mol% relative to monomer).

  • Transesterification & Validation (G1): Gradually apply vacuum (down to 10 mbar) to prevent bumping. Monitor the Dean-Stark trap. Self-Validation Check: The generation is complete only when the collected propanol reaches the theoretical stoichiometric volume (e.g., 3 equivalents of propanol for G1).

  • Stepwise Growth (G2 & G3): Release the vacuum with argon. Add the next stoichiometric amount of propyl bis-MPA (6.0 equiv for G2). Repeat the melt and vacuum distillation steps, validating via propanol collection. Repeat again with 12.0 equiv for G3.

  • Purification: Cool the G3 polymer to room temperature. Dissolve the crude glassy solid in a minimum amount of Tetrahydrofuran (THF). Precipitate dropwise into vigorously stirred, ice-cold diethyl ether. Filter and dry the product under vacuum at 40°C for 24 hours.

Protocol 2: Surface Functionalization for Drug Delivery (PEGylation)

To utilize the G3-HBPE as a nanocarrier, the terminal hydroxyls must be converted to carboxylates to enable peptide or PEG conjugation. This protocol uses an orthogonal validation system to ensure complete functionalization.

Materials:

  • G3-HBPE (from Protocol 1)

  • Succinic Anhydride & Pyridine

  • mPEG-NH2 (Methoxy PEG amine, 2000 Da)

  • EDC·HCl and NHS (Coupling agents)

Step-by-Step Methodology:

  • Carboxylation: Dissolve G3-HBPE in anhydrous Pyridine. Add succinic anhydride (1.5 equiv per terminal -OH group). Stir at room temperature for 24 hours under argon.

  • Intermediate Purification: Precipitate the carboxylated polymer (G3-COOH) in cold diethyl ether. Self-Validation Check: Perform FTIR spectroscopy. The disappearance of the broad -OH stretch (~3400 cm⁻¹) and the appearance of a strong ester/acid C=O stretch (~1730 cm⁻¹) validates complete conversion.

  • Activation: Dissolve G3-COOH in anhydrous DMSO. Add EDC·HCl (1.2 equiv per -COOH) and NHS (1.2 equiv per -COOH). Stir for 2 hours at room temperature to form the active ester.

  • PEGylation: Add mPEG-NH2 (1.0 equiv per -COOH) to the activated mixture. Stir for 48 hours.

  • Final Purification & Validation: Transfer the solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 72 hours (changing water twice daily) to remove unreacted PEG and urea byproducts. Lyophilize the purified nanocarrier. Self-Validation Check: Perform a TNBS (2,4,6-trinitrobenzene sulfonic acid) assay; a negative result (no color change) confirms the absence of unreacted primary amines, validating complete PEG conjugation.

References

  • Malmström, E., Johansson, M., & Hult, A. (1995). Hyperbranched aliphatic polyesters. Macromolecules, 28(5), 1698-1703. URL:[Link]

  • Carlmark, A., Hawker, C., Hult, A., & Malkoch, M. (2009). New methodologies in the construction of dendritic materials. Chemical Society Reviews, 38(2), 352-362. URL:[Link]

  • Feliu, N., Walter, M. V., Montañez, M. I., Kunzmann, A., Hult, A., Nyström, A., Malkoch, M., & Fadeel, B. (2012). Stability and biocompatibility of a library of polyester dendrimers in comparison to polyamidoamine dendrimers. Biomaterials, 33(7), 1970-1981. URL:[Link]

Application

Application Note: Divergent Synthesis of Aliphatic Polyester Dendrons Using a Propyl 2,2-di(hydroxymethyl)propionate Core

Introduction & Mechanistic Rationale Aliphatic polyester dendrimers based on 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) represent the gold standard for biocompatible, biodegradable, and structurally flawless macromol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Aliphatic polyester dendrimers based on 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) represent the gold standard for biocompatible, biodegradable, and structurally flawless macromolecular scaffolds[1]. In advanced drug delivery and materials science, the choice of the focal point (core) molecule dictates the dendron's overall polarity, functionality, and downstream conjugation potential.

Propyl 2,2-di(hydroxymethyl)propionate serves as an optimal AB2-derived focal point core. By masking the carboxylic acid of the bis-MPA monomer as a propyl ester, we establish a stable, lipophilic focal point that remains inert during the iterative esterification and deprotection cycles. This enables the synthesis of amphiphilic dendrons that can later be functionalized or utilized directly in lipid-nanoparticle (LNP) formulations.

To achieve flawless dendritic growth, this protocol utilizes the highly efficient anhydride coupling method [2]. Direct carbodiimide (DCC/EDC) couplings often suffer from incomplete conversions and generate difficult-to-remove N-acylurea byproducts. In contrast, utilizing an acetonide-protected bis-MPA anhydride ensures quantitative esterification of the core's hydroxyl groups with only a slight excess of reagent[3]. The subsequent deprotection relies on heterogeneous acid catalysis, ensuring the delicate polyester backbone is preserved while eliminating the need for tedious chromatographic purification.

Structural & Quantitative Data

The iterative divergent growth from the propyl 2,2-di(hydroxymethyl)propionate core yields highly predictable molecular weights. The table below summarizes the theoretical values and mass spectrometry targets for self-validation during the first two generations of growth.

GenerationArchitecture StatePeripheral GroupsChemical FormulaTheoretical MW ( g/mol )MALDI-TOF [M+Na]⁺ (m/z)
G0 (Core) Focal Point Core2 (Hydroxyl)C₈H₁₆O₄176.21199.20
G1-Ac Protected Dendron4 (Acetonide)C₂₄H₄₀O₁₀488.57511.56
G1-OH Deprotected Dendron4 (Hydroxyl)C₁₈H₃₂O₁₀408.44431.43
G2-Ac Protected Dendron8 (Acetonide)C₅₀H₈₀O₂₂1033.171056.16
G2-OH Deprotected Dendron8 (Hydroxyl)C₃₈H₆₄O₂₂872.91895.90

Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next generation without confirming structural integrity via the listed Quality Control (QC) metrics.

Protocol A: Preparation of Acetonide-Protected bis-MPA Anhydride

This step generates the highly reactive acylating agent required for quantitative divergent growth.

  • Reagent Solubilization: Dissolve acetonide-protected bis-MPA (2.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

  • Dehydration: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq) portion-wise at room temperature.

    • Causality: DCC acts as a potent dehydrating agent, coupling two carboxylic acids to form the anhydride. The byproduct, dicyclohexylurea (DCU), is highly insoluble in CH₂Cl₂ and precipitates out of solution, driving the reaction forward.

  • Incubation: Stir the suspension vigorously for 24 hours at room temperature.

  • Purification: Filter the white DCU precipitate through a Celite pad. Evaporate the filtrate under reduced pressure to yield the anhydride as a viscous oil or white solid.

  • Validation (QC): Infrared (IR) spectroscopy must reveal two distinct carbonyl stretching bands at ~1810 cm⁻¹ and 1740 cm⁻¹, confirming successful anhydride formation.

Protocol B: Synthesis of G1-Acetonide Dendron (Coupling Step)

This step attaches the first layer of branching units to the propyl ester core.

  • Initiation: Dissolve Propyl 2,2-di(hydroxymethyl)propionate (1.0 eq) in anhydrous CH₂Cl₂.

  • Catalysis: Add the Acetonide-protected bis-MPA anhydride (3.0 eq; 1.5 eq per hydroxyl group), Pyridine (3.0 eq), and 4-Dimethylaminopyridine (DMAP) (0.3 eq).

    • Causality: DMAP is a superior nucleophilic catalyst that forms a highly electrophilic N-acylpyridinium intermediate, lowering the activation energy for esterification in sterically hindered environments. Pyridine acts as an acid scavenger, neutralizing the bis-MPA carboxylic acid byproduct to prevent premature, acid-catalyzed deprotection of the acetonide groups[2].

  • Reaction: Stir at room temperature for 12–16 hours under argon.

  • Quenching & Washing: Add a small volume of water and stir for 2 hours to hydrolyze the excess anhydride. Transfer to a separatory funnel and wash the organic layer sequentially with 1M NaHSO₄ (removes DMAP/Pyridine), 10% Na₂CO₃ (removes the bis-MPA acid byproduct), and brine. Dry over MgSO₄ and concentrate.

  • Validation (QC): ¹H NMR (CDCl₃) must show the complete disappearance of the core's free hydroxyl protons and a downfield shift of the core's adjacent methylene protons. MALDI-TOF MS should yield a dominant peak at 511.56 m/z ([M+Na]⁺).

Protocol C: Deprotection to G1-OH Dendron

This step exposes the peripheral hydroxyls for the next generation of growth.

  • Solubilization: Dissolve the G1-Acetonide Dendron in analytical grade methanol.

  • Heterogeneous Catalysis: Add Dowex 50W-X2 strongly acidic cation exchange resin (approx. 10% w/w relative to the dendron).

    • Causality: Using a heterogeneous resin rather than soluble acids (like TFA or HCl) selectively hydrolyzes the cyclic acetal without causing transesterification or cleavage of the dendritic polyester backbone[3]. Furthermore, it allows for purification by simple filtration.

  • Deprotection: Stir the mixture at 40°C for 4–6 hours. Monitor the reaction via TLC or MALDI-TOF MS.

  • Isolation: Filter out the Dowex resin using a sintered glass funnel. Concentrate the methanolic filtrate under reduced pressure and dry under high vacuum to yield the G1-OH dendron.

  • Validation (QC): ¹H NMR (CD₃OD) must show the complete disappearance of the acetonide methyl protons at ~1.35–1.45 ppm. MALDI-TOF MS should yield a dominant peak at 431.43 m/z ([M+Na]⁺).

Workflow Visualization

Workflow Core Focal Point Core Propyl 2,2-di(hydroxymethyl)propionate (2 Hydroxyls) Coupling1 Esterification Step Acetonide-bis-MPA Anhydride DMAP / Pyridine / CH2Cl2 Core->Coupling1 G1_Ac G1-Acetonide Dendron (4 Protected Hydroxyls) Coupling1->G1_Ac Deprotect Deprotection Step Dowex 50W-X2 Resin / MeOH G1_Ac->Deprotect G1_OH G1-OH Dendron (4 Free Hydroxyls) Deprotect->G1_OH Coupling2 Iterative Esterification Acetonide-bis-MPA Anhydride G1_OH->Coupling2 G2_Ac G2-Acetonide Dendron (8 Protected Hydroxyls) Coupling2->G2_Ac

Figure 1: Iterative divergent growth workflow for bis-MPA dendrons using a propyl ester core.

References

  • Carlmark, A. et al. "Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research." Chemical Society Reviews.[Link]

  • Ihre, H. et al. "Fast and Convenient Divergent Synthesis of Aliphatic Ester Dendrimers by Anhydride Coupling." Journal of the American Chemical Society.[Link]

  • Malkoch, M. et al. "Rapid and Efficient Synthesis of Aliphatic Ester Dendrons and Dendrimers." Macromolecules.[Link]

Sources

Method

functionalization of silica nanoparticles with propyl 2,2-di(hydroxymethyl)propionate

Application Note: Surface Functionalization of Silica Nanoparticles with Propyl 2,2-di(hydroxymethyl)propionate via Isocyanate-Urethane Chemistry Executive Summary Silica nanoparticles (SiNPs) are widely utilized as vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Surface Functionalization of Silica Nanoparticles with Propyl 2,2-di(hydroxymethyl)propionate via Isocyanate-Urethane Chemistry

Executive Summary

Silica nanoparticles (SiNPs) are widely utilized as versatile platforms for targeted drug delivery, biosensing, and nanocomposite engineering[1][2]. However, bare SiNPs often exhibit poor colloidal stability in hydrophobic matrices and are susceptible to premature clearance in vivo. This application note details a highly robust, two-phase protocol for covalently grafting propyl 2,2-di(hydroxymethyl)propionate (the propyl ester derivative of bis-MPA) onto mesoporous silica nanoparticles. By leveraging an isocyanate-urethane coupling strategy, this modification engineers a moderately hydrophobic, ester-rich surface corona, significantly improving the nanoparticles' dispersibility in lipid-based formulations while maintaining exceptional chemical stability.

Mechanistic Causality & Reaction Logic

As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen over others. Direct esterification of surface silanols (-Si-OH) with a diol is thermodynamically unfavorable and yields hydrolytically unstable bonds. Therefore, we employ a heterobifunctional crosslinking strategy:

  • Surface Activation via ICPTES: We utilize 3-isocyanatopropyltriethoxysilane (ICPTES) to activate the silica surface[3][4]. The triethoxysilane moiety condenses with surface silanols to form stable siloxane (Si-O-Si) networks. Concurrently, the terminal isocyanate (-NCO) group provides a highly electrophilic carbon center, priming the surface for nucleophilic attack.

  • Diol-Isocyanate Urethane Coupling: Propyl 2,2-di(hydroxymethyl)propionate (CAS: 63468-00-8) features two primary hydroxyl groups and a protected carboxylic acid (propyl ester)[5]. These primary hydroxyls act as strong nucleophiles, attacking the -NCO groups to form robust urethane (carbamate) linkages. Because the target molecule is a diol, it can react with one or two adjacent -NCO groups.

  • Catalytic Control: Dibutyltin dilaurate (DBTDL) is employed as a catalyst. DBTDL coordinates with the isocyanate oxygen, increasing the electrophilicity of the isocyanate carbon. This significantly accelerates urethane formation at mild temperatures (60°C), preventing the thermal degradation of the ester tail[6].

  • The Necessity of Anhydrous Conditions: Isocyanates are notoriously moisture-sensitive. Water reacts with -NCO to form unstable carbamic acids that decarboxylate into primary amines. These amines rapidly react with remaining -NCO groups to form urea crosslinks, leading to irreversible inter-particle aggregation[3]. Thus, strict anhydrous conditions and an inert atmosphere are non-negotiable.

Reaction Workflow Visualization

Pathway cluster_0 Phase 1: Surface Activation cluster_1 Phase 2: Diol-Isocyanate Coupling N1 Bare Mesoporous SiNPs (Abundant Surface Silanols) N3 SiNP-NCO (Isocyanate-Activated Surface) N1->N3 Anhydrous Toluene, Reflux Silanization N2 3-Isocyanatopropyltriethoxysilane (ICPTES) N2->N3 Covalent Attachment N6 Propyl Ester-Functionalized SiNPs (Urethane Linkages) N3->N6 Anhydrous DMF, 60°C N4 Propyl 2,2-di(hydroxymethyl)propionate (Bis-MPA Propyl Ester) N4->N6 Nucleophilic Addition (-OH to -NCO) N5 Dibutyltin Dilaurate (DBTDL) Catalyst N5->N6 Activation of -NCO

Figure 1: Mechanistic workflow of SiNP surface activation and subsequent urethane coupling.

Quantitative Data & Self-Validation Metrics

To ensure the protocol is a self-validating system, researchers must track the physicochemical evolution of the nanoparticles at each phase. The disappearance of the -NCO peak and the emergence of urethane/ester carbonyl peaks in FTIR spectroscopy serve as definitive proof of successful covalent grafting.

Table 1: Expected Physicochemical Evolution During Functionalization

Analytical ParameterPhase 0: Bare SiNPsPhase 1: SiNP-NCOPhase 2: SiNP-Propyl Ester
Hydrodynamic Diameter (DLS) 100 ± 5 nm115 ± 8 nm125 ± 10 nm
Zeta Potential (pH 7.4) -35.0 mV-15.2 mV-22.4 mV
FTIR Signature Peaks 1080 cm⁻¹ (Si-O-Si)3400 cm⁻¹ (Broad -OH)2270 cm⁻¹ (Strong -NCO) 1700 cm⁻¹ (Urethane C=O) 1735 cm⁻¹ (Ester C=O) Absence of 2270 cm⁻¹
Water Contact Angle < 20° (Highly Hydrophilic)~ 65° (Moderately Hydrophobic)~ 75° (Hydrophobic Corona)
TGA Weight Loss (200-800°C) ~ 4.0%~ 12.5%~ 18.2%

Experimental Protocols

Phase 1: Synthesis of Isocyanate-Functionalized SiNPs (SiNP-NCO)

Objective: Convert surface silanols to highly reactive isocyanate groups.

  • Azeotropic Drying: Disperse 1.0 g of bare mesoporous silica nanoparticles (MSNs) in 50 mL of anhydrous toluene in a flame-dried 250 mL round-bottom flask. Sonicate for 15 minutes. To remove trace physisorbed water, perform azeotropic distillation by removing ~10 mL of toluene under vacuum.

  • Inert Atmosphere Setup: Equip the flask with a reflux condenser and a magnetic stir bar. Purge the system with high-purity Argon gas for 15 minutes to establish a strictly inert environment.

  • Silanization: Inject 2.0 mL of ICPTES dropwise into the vigorously stirring suspension.

  • Reflux: Heat the mixture to 110°C and reflux under Argon for 18 hours. The elevated temperature drives the condensation of the triethoxysilane groups with the surface silanols.

  • Purification: Cool the suspension to room temperature. Centrifuge at 10,000 rpm for 15 minutes. Wash the pellet three times with anhydrous toluene to remove unreacted ICPTES.

    • Critical Causality Note: Do NOT use protic solvents (e.g., ethanol, methanol, or water) during this washing step, as they will immediately quench the active -NCO groups.

  • Solvent Exchange: Resuspend the purified SiNP-NCO in 30 mL of anhydrous N,N-dimethylformamide (DMF) for immediate use in Phase 2.

Phase 2: Covalent Grafting of Propyl 2,2-di(hydroxymethyl)propionate

Objective: Couple the bis-MPA propyl ester diol to the isocyanate surface via urethane linkages.

  • Reagent Addition: To the 30 mL SiNP-NCO suspension in anhydrous DMF, add 1.5 g of propyl 2,2-di(hydroxymethyl)propionate.

    • Critical Causality Note: The diol is added in a massive stoichiometric excess. This ensures that the primary reaction is the functionalization of the surface rather than inter-particle crosslinking (which would occur if a single diol molecule bridged two different nanoparticles).

  • Catalysis: Inject 50 µL of dibutyltin dilaurate (DBTDL) to catalyze the urethane formation.

  • Coupling Reaction: Stir the mixture at 60°C under an Argon atmosphere for 24 hours.

  • Quenching: To validate that no reactive isocyanates remain (which could cause toxicity or instability later), add 1.0 mL of anhydrous methanol to the mixture. Stir for an additional 1 hour. The methanol will irreversibly convert any residual -NCO groups into inert methyl carbamates.

  • Purification: Centrifuge the suspension at 10,000 rpm for 15 minutes. Wash the functionalized nanoparticles sequentially with DMF (2x), ethanol (2x), and acetone (1x). This gradient washing removes the DBTDL catalyst, unreacted diol, and high-boiling DMF residues.

  • Drying & Storage: Dry the final product (SiNP-Propyl Ester) under vacuum at 40°C for 24 hours. Store in a desiccator at room temperature.

References

  • MDPI - Pharmaceutics. Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and Nucleic Acids. Retrieved from:[Link][1]

  • World Scientific - Surface Review and Letters. Hyperbranched Aliphatic Polyester Grafted Silica Nanoparticles by a Facile One-Pot Method. Retrieved from:[Link][6]

  • National Center for Biotechnology Information (PubChem). Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, propyl ester (CID 113275). Retrieved from:[Link][5]

  • PLOS One. Stabilization of RNA through Absorption by Functionalized Mesoporous Silicate Nanospheres. Retrieved from:[Link][4]

  • PMC - Journal of Immunology Research. Silica Nanoparticles Sensitize Human Multiple Myeloma Cells to Snake Venom-Induced Apoptosis and Growth Arrest. Retrieved from:[Link][2]

Sources

Application

Application Note: Engineering Biodegradable Drug Delivery Systems Using Propyl 2,2-di(hydroxymethyl)propionate

Target Audience: Formulation Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Protocols Mechanistic Rationale: The Role of Propyl bis-MPA in Nanom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Protocols

Mechanistic Rationale: The Role of Propyl bis-MPA in Nanomedicine

The development of nanoscale drug delivery systems (DDS) requires scaffolds that balance high payload capacity with strict biocompatibility. While poly(amidoamine) (PAMAM) dendrimers have been extensively studied, their cationic nature often leads to dose-limiting cytotoxicity and poor hydrolytic degradation in vivo. To circumvent these limitations, aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) have emerged as the gold standard for biodegradable dendritic scaffolds.

Incorporating propyl 2,2-di(hydroxymethyl)propionate (the propyl ester of bis-MPA)[1] as the structural core or initiating monomer provides a distinct mechanistic advantage. By masking the carboxylic acid of bis-MPA with a propyl group, the molecule acts as a pure AB2 or diol initiator. Crucially, the propyl chain introduces a specific degree of lipophilicity compared to methyl or ethyl esters. This hydrophobic anchor drives the self-assembly of amphiphilic block copolymers into stable micelles and enhances the internal void hydrophobicity of dendrimers, facilitating superior non-covalent encapsulation of hydrophobic chemotherapeutics like Doxorubicin (DOX)[2].

Unlike non-degradable polymers, the ester linkages radiating from the propyl bis-MPA core are highly susceptible to hydrolytic cleavage in the acidic microenvironment of endosomes, ensuring the complete degradation of the carrier into resorbable metabolites[3].

Architectural Workflow of the Delivery System

The following diagram illustrates the logical progression from the propyl bis-MPA core to a functionalized, drug-loaded nanocarrier.

G A Propyl 2,2-di(hydroxymethyl)propionate (Hydrophobic Core) B Esterification (bis-MPA anhydride) Divergent Growth A->B Step-wise synthesis C Generation 4 Polyester Dendrimer (Hydroxyl Terminated) B->C Deprotection D Surface Functionalization (Partial Amination) C->D Modify surface E Amphiphilic Dendrimer Carrier D->E Tune charge/solubility F Doxorubicin Loading (Solvent Displacement) E->F Encapsulation G DOX-Loaded Nanocarrier (Controlled Release) F->G Final Formulation

Workflow for synthesizing DOX-loaded dendrimers from a propyl bis-MPA core.

Quantitative Data: Tuning Delivery via Surface Chemistry

The surface functionality of the bis-MPA dendrimer dictates its interaction with both the drug payload and the biological target. While hydroxyl-terminated dendrimers provide excellent cytocompatibility, partial functionalization with primary amines (e.g., via β-alanine conjugation) significantly increases drug loading capacity through electrostatic interactions with the drug, without crossing the threshold into severe cytotoxicity[2][3].

Table 1: Comparative Performance of Generation 4 bis-MPA Dendrimers in DOX Delivery

Dendrimer ScaffoldSurface FunctionalityLoading Efficiency (LE %)Loading Capacity (LC %)Release ProfileCytocompatibility
B-G4-OH 100% Hydroxyl15.2 ± 2.1%~8.5%Sustained, slow releaseExceptionally High
B-G4-NH₂/OH Partial Amine/Hydroxyl42.8 ± 3.4%Up to 26.0%Faster, burst releaseHigh (optimized)

Data synthesized from comparative evaluations of bis-MPA dendrimers in chemotherapeutic delivery[2].

Experimental Protocols

The following protocols outline the synthesis, functionalization, and drug loading of a propyl bis-MPA-based delivery system. Each protocol is designed as a self-validating system , ensuring that success at one stage is physically or analytically confirmed before proceeding to the next.

Protocol 1: Divergent Synthesis of the Dendritic Core

Objective: Grow a Generation 4 (G4) polyester dendrimer from the propyl 2,2-di(hydroxymethyl)propionate initiator.

Causality: We utilize a divergent growth strategy using benzylidene-protected bis-MPA anhydride. The anhydride ensures quantitative esterification of the sterically hindered hydroxyl groups on the propyl bis-MPA core.

  • Initiation: Dissolve 1.0 eq of propyl 2,2-di(hydroxymethyl)propionate[1] and 0.2 eq of 4-dimethylaminopyridine (DMAP) in anhydrous pyridine/dichloromethane (1:1 v/v) under argon.

  • Coupling: Add 3.0 eq of benzylidene-protected bis-MPA anhydride dropwise at 0°C. Stir at room temperature for 12 hours.

  • Deprotection: Precipitate the polymer in cold diethyl ether. Subject the protected dendrimer to Pd/C catalyzed hydrogenolysis in methanol to remove the benzylidene groups, exposing the new generation of hydroxyls.

  • Self-Validation Check: Analyze via ¹H NMR. The complete disappearance of the aromatic benzylidene protons (δ 7.3–7.5 ppm) and the shift of the methylene protons adjacent to the hydroxyl groups confirm successful deprotection and readiness for the next generation. Repeat until G4 is achieved.

Protocol 2: Partial Surface Amination

Objective: Introduce amine groups to enhance drug loading capacity via electrostatic interactions.

Causality: Fully aminated dendrimers (like PAMAM) disrupt cell membranes. By strictly controlling the stoichiometry of the coupling agent, we achieve partial amination, balancing high DOX loading (LC ~26%) with high cell viability[2].

  • Activation: Dissolve the G4-OH dendrimer in anhydrous DMF. Add 0.5 eq (relative to total surface hydroxyls) of Boc-protected β-alanine, followed by N,N'-Dicyclohexylcarbodiimide (DCC) and DMAP.

  • Reaction: Stir for 24 hours at room temperature. Filter the byproduct (dicyclohexylurea) and precipitate the polymer in ether.

  • Deprotection: Treat the polymer with Trifluoroacetic acid (TFA)/DCM (1:1) for 2 hours to remove Boc protecting groups, yielding the B-G4-NH₂/OH dendrimer[3].

  • Self-Validation Check: Ninhydrin assay. Spot the polymer solution on a TLC plate and spray with ninhydrin; a deep purple color confirms the presence of primary amines.

Protocol 3: Doxorubicin Loading via Solvent Displacement

Objective: Encapsulate DOX into the dendritic scaffold.

Causality: DOX is inherently hydrophobic in its free base form. By dissolving both the dendrimer and DOX in a volatile, water-miscible solvent and displacing it with water, the hydrophobic DOX is forced into the lipophilic interior (anchored by the propyl core) to escape the aqueous environment[2].

  • Preparation: Dissolve 10 mg of B-G4-NH₂/OH dendrimer and 5 mg of DOX in 1 mL of methanol.

  • Displacement: Add the methanol solution dropwise into 10 mL of vigorously stirring deionized water. Stir in the dark for 24 hours in an open vial to allow complete evaporation of the methanol.

  • Isolation: Centrifuge the solution at 10,000 rpm for 15 minutes.

  • Self-Validation Check: Unencapsulated DOX is insoluble in water and will form a visible red pellet at the bottom of the tube[2]. The supernatant will remain a clear, deep red, validating that the drug is successfully held in solution by the dendrimer.

  • Quantification: Lyophilize the supernatant. Redissolve a known mass in methanol and measure UV-Vis absorbance at 480 nm to calculate Loading Efficiency (LE) and Loading Capacity (LC).

References

  • Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, propyl ester - PubChem National Institutes of Health (NIH) / PubChem URL:[Link][1]

  • Polyester Dendrimers Based on Bis-MPA for Doxorubicin Delivery ACS Publications (Biomacromolecules) URL:[Link][2]

  • Evaluation of Amino-Functional Polyester Dendrimers Based on Bis-MPA as Nonviral Vectors for siRNA Delivery MDPI (Molecules) URL:[Link][3]

Sources

Method

preparation of biodegradable polymers with propyl 2,2-di(hydroxymethyl)propionate

Synthesis and Application of Biodegradable Polymers Derived from Propyl 2,2-di(hydroxymethyl)propionate for Advanced Drug Delivery Abstract This comprehensive guide details the synthesis, characterization, and applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Application of Biodegradable Polymers Derived from Propyl 2,2-di(hydroxymethyl)propionate for Advanced Drug Delivery

Abstract

This comprehensive guide details the synthesis, characterization, and application of biodegradable polymers derived from propyl 2,2-di(hydroxymethyl)propionate, a key derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). These aliphatic polyesters, often with dendritic or hyperbranched architectures, are at the forefront of drug delivery research due to their inherent biocompatibility, tunable degradation kinetics, and high density of functionalizable end groups. This document provides researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for the preparation and evaluation of these promising biomaterials. We will explore both ring-opening polymerization of derivative cyclic monomers and direct polycondensation strategies, offering insights into the causal relationships between synthetic choices and final polymer properties.

Introduction: The Significance of bis-MPA Derivatives in Polymer Therapeutics

The quest for precisely engineered drug delivery systems has led to the development of sophisticated polymer architectures. Among these, polymers based on 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) have garnered significant attention.[1][2] The AB2-type monomer structure of bis-MPA, featuring one carboxylic acid and two hydroxyl groups, makes it a versatile building block for creating highly branched and functional macromolecules such as dendrimers and hyperbranched polymers.[1][3] The ester linkages in the backbones of these polymers render them susceptible to hydrolytic degradation, a critical feature for biomedical applications to prevent long-term bioaccumulation.[4][5][6]

Propyl 2,2-di(hydroxymethyl)propionate, the propyl ester of bis-MPA, serves as a valuable starting material. The protection of the carboxylic acid as a propyl ester can be advantageous in certain polymerization reactions, preventing unwanted side reactions and allowing for more controlled synthesis. These polymers are being extensively investigated as carriers for chemotherapeutic agents, with the ability to enhance drug solubility, improve circulation times, and potentially target specific tissues.[2][7] This guide will provide the technical details necessary to harness the potential of these materials.

Polymer Synthesis Strategies

The synthesis of biodegradable polymers from propyl 2,2-di(hydroxymethyl)propionate or its parent compound, bis-MPA, can be broadly categorized into two main approaches: ring-opening polymerization (ROP) of cyclic monomers and direct polycondensation.

Ring-Opening Polymerization (ROP) of bis-MPA Derived Cyclic Monomers

ROP is a powerful chain-growth polymerization technique for producing well-defined polyesters with controlled molecular weights and low dispersity.[8][9] The driving force for ROP is the relief of ring strain in cyclic monomers.[10] For bis-MPA-based polymers, this involves the initial conversion of the monomer into a cyclic ester or carbonate, which is then polymerized.

ROP_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_modification Post-Polymerization Modification Monomer Propyl 2,2-di(hydroxymethyl)propionate CyclicMonomer Cyclic Ester/Carbonate Monomer Monomer->CyclicMonomer Cyclization ROP Ring-Opening Polymerization CyclicMonomer->ROP Polymer Linear Polyester ROP->Polymer Functionalization End-Group Functionalization Polymer->Functionalization

Caption: Workflow for ROP of bis-MPA derived monomers.

  • Rationale: The conversion to a cyclic monomer is a prerequisite for ROP. The use of a carbonate precursor is a common strategy to create a six-membered ring amenable to polymerization.

  • Dissolution: Dissolve propyl 2,2-di(hydroxymethyl)propionate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base such as triethylamine (2.2 equivalents) dropwise.

  • Phosgene Equivalent: Slowly add a phosgene equivalent, such as triphosgene (0.4 equivalents) dissolved in the same solvent, to the reaction mixture. Caution: Phosgene and its equivalents are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure cyclic carbonate monomer.

  • Characterization: Confirm the structure of the cyclic monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • Rationale: Organocatalysts like tin(II) octoate are commonly used for the ROP of cyclic esters and carbonates due to their efficiency and the biocompatibility of the resulting polymers.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the purified cyclic carbonate monomer.

  • Initiator and Catalyst: Add a desired amount of an initiator with a hydroxyl group (e.g., benzyl alcohol) to control the molecular weight. The ratio of monomer to initiator will determine the degree of polymerization. Add a catalytic amount of tin(II) octoate (e.g., 1:1000 catalyst to monomer molar ratio).

  • Polymerization: Heat the mixture in an oil bath to a temperature typically ranging from 110 °C to 150 °C. The reaction can be carried out in bulk (neat) or in a high-boiling point solvent like toluene.

  • Monitoring: Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the monomer peaks.

  • Termination and Purification: Once the desired conversion is reached, cool the reaction to room temperature. Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane) and precipitate it into a non-solvent like cold methanol or hexane.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization: Characterize the final polymer for its molecular weight and dispersity using gel permeation chromatography (GPC), and confirm its structure by ¹H NMR and ¹³C NMR.

Synthesis of Hyperbranched Polyesters via Polycondensation

Direct polycondensation of an AB2 monomer like bis-MPA is a straightforward approach to producing hyperbranched polymers. This method is often performed at elevated temperatures and under vacuum to drive the removal of the condensation byproduct (water), thereby increasing the molecular weight.

Polycondensation_Workflow Monomer 2,2-Bis(hydroxymethyl)propionic Acid (bis-MPA) Reaction Melt Polycondensation Monomer->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Polymer Hyperbranched Polyester Reaction->Polymer Removal of Water

Caption: Workflow for hyperbranched polymer synthesis.

  • Rationale: This one-step "pseudo-one-pot" synthesis is a common and scalable method for producing hyperbranched polyesters. The acid catalyst facilitates the esterification reaction between the hydroxyl and carboxylic acid groups of the bis-MPA monomers.

  • Reactant Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1 mol%).

  • Reaction Conditions: Heat the mixture to a temperature of 140-160 °C under a slow stream of nitrogen. The reaction is typically carried out in the melt phase.

  • Water Removal: The water formed during the condensation reaction is continuously removed from the reaction mixture, often aided by the application of a vacuum in the later stages of the reaction.

  • Monitoring: The reaction progress can be monitored by measuring the amount of water collected or by analyzing the molecular weight of aliquots using GPC.

  • Purification: After several hours, or when the desired molecular weight is achieved, cool the reaction mixture. Dissolve the crude polymer in a suitable solvent like acetone or THF and precipitate it into a large volume of a non-solvent such as water or methanol to remove the catalyst and unreacted monomer.

  • Drying: Collect the purified polymer and dry it in a vacuum oven at an elevated temperature (e.g., 60 °C) until a constant weight is obtained.

Physicochemical Characterization of the Polymers

Thorough characterization is essential to ensure the synthesized polymers meet the required specifications for drug delivery applications.

Parameter Technique Purpose Typical Expected Results
Chemical Structure ¹H NMR, ¹³C NMR, FT-IRTo confirm the successful polymerization and the chemical identity of the polymer.Appearance of characteristic ester/carbonate peaks and disappearance of monomer-specific signals.
Molecular Weight & Dispersity (Đ) Gel Permeation Chromatography (GPC/SEC)To determine the average molecular weight (Mn, Mw) and the breadth of the molecular weight distribution.For ROP, Đ is typically low (< 1.5). For polycondensation, Đ is generally higher (> 2).
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)To determine the glass transition temperature (Tg), melting temperature (Tm, if applicable), and thermal stability.Tg will vary with molecular weight and architecture. TGA will show the decomposition temperature.
Purity NMR, Elemental AnalysisTo ensure the absence of residual monomers, catalysts, and solvents.High purity is crucial for biocompatibility.

Formulation and Evaluation of Drug Delivery Systems

These biodegradable polymers can be formulated into various drug delivery platforms, most notably nanoparticles, for the encapsulation and controlled release of therapeutic agents.

Protocol 4.1: Nanoparticle Formulation via Solvent Evaporation/Diffusion
  • Rationale: This is a widely used method for encapsulating hydrophobic drugs within a polymeric matrix. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.[3][7]

  • Organic Phase: Dissolve the synthesized polymer and the drug to be encapsulated (e.g., doxorubicin, paclitaxel) in a water-miscible organic solvent such as acetone or acetonitrile.

  • Aqueous Phase: Prepare an aqueous solution, which may contain a surfactant (e.g., Pluronic F68, PVA) to stabilize the nanoparticles and prevent aggregation.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring.

  • Solvent Removal: Allow the organic solvent to evaporate under stirring, often at a slightly elevated temperature or under reduced pressure.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove the unencapsulated drug and excess surfactant.

  • Characterization: Characterize the nanoparticles for their size and size distribution (Dynamic Light Scattering, DLS), morphology (Scanning or Transmission Electron Microscopy, SEM/TEM), and drug loading/encapsulation efficiency (e.g., using UV-Vis spectroscopy or HPLC).

4.2: In Vitro Drug Release Study
  • Rationale: This assay is crucial for determining the release kinetics of the encapsulated drug from the nanoparticles, which is predictive of its in vivo performance.

  • Setup: Place a known amount of drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: Immerse the dialysis bag in a release buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) maintained at 37 °C with constant agitation.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh buffer to maintain sink conditions.

  • Analysis: Quantify the amount of drug released in the aliquots using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Biodegradation and Biocompatibility Assessment

The degradation of these polyesters typically occurs via hydrolysis of the ester bonds.[11][12] The degradation rate can be influenced by factors such as molecular weight, hydrophilicity, and the surrounding pH.[13]

Protocol 5.1: In Vitro Degradation Study
  • Sample Preparation: Prepare films or nanoparticles of the polymer.

  • Incubation: Incubate the samples in a buffer solution (e.g., PBS, pH 7.4) at 37 °C.

  • Analysis: At various time points, retrieve the samples and analyze the changes in their properties:

    • Mass Loss: Gravimetrically measure the change in dry weight.

    • Molecular Weight Reduction: Analyze the polymer by GPC to determine the decrease in molecular weight.

    • pH Change: Monitor the pH of the degradation medium for the release of acidic byproducts.

    • Morphological Changes: Observe the surface of the polymer films using SEM.

Biocompatibility is a prerequisite for any material intended for in vivo use. Standard cytotoxicity assays, such as the MTT or LDH assay, should be performed using relevant cell lines to assess the toxicity of the polymer and its degradation products.[2]

Conclusion

Polymers derived from propyl 2,2-di(hydroxymethyl)propionate and its parent compound, bis-MPA, represent a highly versatile and promising class of biodegradable materials for drug delivery. Their tunable architecture, biocompatibility, and capacity for functionalization allow for the rational design of sophisticated therapeutic systems. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and innovate in this exciting field, ultimately contributing to the development of safer and more effective medicines.

References

  • Title: Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties Source: Biomacromolecules - ACS Publications URL: [Link]

  • Title: Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Source: Diva-portal.org URL: [Link]

  • Title: Synthesis and Characterization of BIS-MPA-Based Polymers: An Investigation of Polymer Architecture Source: ProQuest URL: [Link]

  • Title: Synthesis and Characterization of Linear, Homopolyester, Benzoyl-Protected Bis-MPA Source: Macromolecules - ACS Publications URL: [Link]

  • Title: Polyester Dendrimers Based on Bis-MPA for Doxorubicin Delivery Source: PubMed URL: [Link]

  • Title: Chemical syntheses of biodegradable polymers Source: Controlled Radical Polymerization URL: [Link]

  • Title: Ring-Opening polymerisation Source: University of Birmingham URL: [Link]

  • Title: Ring Opening Polymerization Source: PennState URL: [Link]

  • Title: Selective O-Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery Applications Source: ACS Publications URL: [Link]

  • Title: Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications Source: PMC - NIH URL: [Link]

  • Title: Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery Appli Source: Dr. Santra Lab - University of Florida URL: [Link]

  • Title: Biodegradable Polymers Source: PMC - NIH URL: [Link]

  • Title: Degradability of Polymers for Implantable Biomedical Devices Source: MDPI URL: [Link]

  • Title: Biodegradation of Medical Purpose Polymeric Materials and Their Impact on Biocompatibility Source: IntechOpen URL: [Link]

  • Title: Ring Opening Polymerization (ROP) Source: YouTube URL: [Link]

  • Title: Ring-opening polymerization Source: Wikipedia URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the solubility of propyl 2,2-di(hydroxymethyl)propionate in water

Prepared by: Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of propyl 2,2-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of propyl 2,2-di(hydroxymethyl)propionate. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established physicochemical principles.

Introduction: Understanding the Solubility Challenge

Propyl 2,2-di(hydroxymethyl)propionate is an amphiphilic molecule, possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) characteristics. Its structure, derived from the water-soluble 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)[1], is modified by a propyl ester group. This esterification significantly increases the molecule's hydrophobicity, often leading to limited solubility in purely aqueous systems. This guide will walk you through systematic approaches to overcome this limitation.

Molecular Structure Analysis

A clear understanding of the molecule's structure is the first step in troubleshooting its solubility.

Caption: Hydrophilic vs. Hydrophobic regions of the molecule.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions you might have before starting intensive troubleshooting.

Q1: I've just synthesized/received propyl 2,2-di(hydroxymethyl)propionate and it won't dissolve in water. What are the first things I should check?

A1: Before attempting advanced solubilization techniques, always verify the following:

  • Purity of the Compound: Impurities, especially unreacted starting materials or hydrophobic side-products, can significantly decrease solubility. Confirm purity via NMR, LC-MS, or another appropriate analytical method.

  • Water Quality: Use high-purity water (e.g., Milli-Q, deionized, or WFI grade). Ionic contaminants in tap water can sometimes affect the solubility of organic compounds.

  • Equilibration Time & Agitation: Ensure you have allowed sufficient time for dissolution to occur. Some compounds dissolve slowly. Agitate the solution using a magnetic stirrer or vortex mixer and allow it to stir for at least 1-2 hours at a controlled temperature.

  • pH of the Solution: While this molecule lacks a strongly acidic or basic group, the pH of your water can influence interactions. The pH of a 50 g/L solution of the parent compound, bis-MPA, is 2.6. Ensure your water is within a neutral pH range (6.5-7.5) for initial tests.

Q2: Why is this compound so much less soluble than its parent acid, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)?

A2: The parent acid, bis-MPA, has a free carboxylic acid group (-COOH) which is polar and can be ionized to the highly soluble carboxylate form (-COO⁻) in neutral or basic water. Your compound, propyl 2,2-di(hydroxymethyl)propionate, has this group converted into a propyl ester (-COOCH₂CH₂CH₃). The propyl chain is a non-polar, hydrocarbon tail that significantly increases the molecule's overall hydrophobicity, thereby reducing its ability to favorably interact with water molecules.

Q3: Can I just heat the solution to get it to dissolve?

A3: Increasing the temperature often enhances the solubility of solid compounds, and this can be an effective first step[2]. However, exercise caution. Esters are susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH, which would break the molecule down into bis-MPA and propanol. We recommend a controlled experiment to determine the effect of temperature (see Protocol 2). If you use heat to dissolve the compound, ensure it remains in solution upon cooling to your experimental temperature. If it precipitates, this indicates supersaturation, and a different method is required.

Troubleshooting Guide: Enhancing Aqueous Solubility

If the initial checks do not resolve your issue, the following problem-oriented solutions provide detailed experimental strategies.

G start Start: Low Solubility Observed check_purity Step 1: Verify Purity & Basic Conditions (pH, Temp, Agitation) start->check_purity is_soluble_1 Is Compound Soluble? check_purity->is_soluble_1 try_cosolvent Step 2: Use a Co-solvent System (e.g., Ethanol, DMSO, PEG 400) See Protocol 1 is_soluble_1->try_cosolvent No success Success: Compound Solubilized is_soluble_1->success Yes is_soluble_2 Is Compound Soluble? try_cosolvent->is_soluble_2 try_surfactant Step 3: Use a Surfactant (Micellar Solubilization) (e.g., Tween® 80, Poloxamer 188) See Protocol 3 is_soluble_2->try_surfactant No is_soluble_2->success Yes is_soluble_3 Is Compound Soluble? try_surfactant->is_soluble_3 advanced Consider Advanced Methods (e.g., Cyclodextrins, Formulation Changes) is_soluble_3->advanced No is_soluble_3->success Yes fail Re-evaluate Experimental Needs (Is aqueous system mandatory?) advanced->fail

Caption: Systematic workflow for troubleshooting solubility issues.

Issue: Insufficient solubility in a pure aqueous buffer for my assay.

Solution: Employ a Co-solvent System.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "polarity reduction" lowers the energy penalty required to create a cavity in the solvent for the hydrophobic portion (propyl chain) of your solute, thereby enhancing solubility. Bio-based solvents can also act as "hydrotropes," which are compounds that enhance solubility through specific molecular aggregation around the solute.[3]

Recommendation: Screen a panel of biocompatible co-solvents at varying concentrations. Common choices include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO). While effective, be mindful that high concentrations of organic solvents can impact biological assays (e.g., enzyme activity, cell viability)[4]. Always run a vehicle control in your experiments.

See Protocol 1: Co-solvent Screening for Solubility Enhancement.

Issue: I need to prepare a highly concentrated aqueous stock solution.

Solution: Utilize Surfactants for Micellar Solubilization.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble in water to form micelles. These are spherical structures with a hydrophobic core and a hydrophilic shell. The hydrophobic propyl chain of your compound can partition into this core, while the hydrophilic shell keeps the entire micelle dissolved in water, dramatically increasing the compound's apparent solubility.[5] This is a common strategy for formulating poorly soluble drugs.

Recommendation: Use non-ionic surfactants, which are generally less disruptive to biological systems than ionic ones. Good starting points are Polysorbate 80 (Tween® 80) or Poloxamer 188. The goal is to use the lowest concentration of surfactant that achieves the desired solubility to minimize potential biological interference.

Caption: Micellar solubilization of the hydrophobic compound.

See Protocol 3: Surfactant-Based Micellar Solubilization.

Experimental Protocols

Protocol 1: Co-solvent Screening for Solubility Enhancement

Objective: To determine the most effective co-solvent and its optimal concentration for solubilizing propyl 2,2-di(hydroxymethyl)propionate.

Materials:

  • Propyl 2,2-di(hydroxymethyl)propionate

  • High-purity water or desired buffer

  • Co-solvents: Ethanol (200 proof), DMSO, PEG 400, Propylene Glycol

  • Glass vials, magnetic stirrer, and stir bars

  • Analytical balance

Methodology:

  • Prepare Co-solvent/Water Mixtures: Create a series of co-solvent/water mixtures (v/v). For example, for ethanol, prepare 5%, 10%, 20%, and 50% solutions in your desired aqueous buffer.

  • Add Compound: Weigh a fixed amount of your compound into separate vials (e.g., 10 mg).

  • Titrate with Solvent: Add a small, precise volume of the first co-solvent mixture (e.g., 0.5 mL) to the corresponding vial.

  • Equilibrate: Cap the vial and stir vigorously at a constant, controlled temperature (e.g., 25 °C) for 2-4 hours to ensure maximum dissolution.

  • Observe and Record: After equilibration, visually inspect the solution for any undissolved solid particles. If the solid is fully dissolved, proceed to the next step. If not, add another small aliquot of the solvent mixture and repeat the equilibration.

  • Determine Solubility: The solubility is the concentration at which the compound is fully dissolved. For a more accurate measurement, prepare a saturated solution (with excess solid), equilibrate for 24 hours, filter through a 0.22 µm syringe filter (ensure the filter material is compatible with your co-solvent), and determine the concentration of the filtrate using a validated HPLC or UV-Vis method.

  • Tabulate Results: Record your observations in a clear format.

Data Summary Table:

Co-solventConcentration (% v/v)Visual Observation (at 10 mg/mL)Estimated Solubility (mg/mL)
None (Buffer)0%Heavy Precipitate< 1
Ethanol5%Light Precipitate~5
Ethanol10%Hazy Solution~9
Ethanol20%Clear Solution> 10
DMSO5%Hazy Solution~8
DMSO10%Clear Solution> 10
PEG 40010%Light Precipitate~6
PEG 40020%Clear Solution> 10
Protocol 2: Temperature-Dependent Solubility Assessment

Objective: To evaluate the impact of temperature on the solubility of the compound and check for precipitation upon cooling.

Materials:

  • Propyl 2,2-di(hydroxymethyl)propionate

  • High-purity water or buffer

  • Jacketed reaction vessel or temperature-controlled water bath/shaker

  • Calibrated thermometer

Methodology:

  • Prepare Slurry: Add an excess amount of the compound to a known volume of water/buffer in a sealed vial to create a slurry. This ensures you will reach saturation.

  • Equilibrate at T1: Place the vial in a water bath at the starting temperature (e.g., 25 °C). Stir for 24 hours to ensure equilibrium is reached.

  • Sample and Analyze: Withdraw a sample, immediately filter it through a 0.22 µm syringe filter, and analyze the concentration.

  • Increase Temperature: Increase the water bath temperature by a set increment (e.g., to 35 °C).

  • Equilibrate and Re-sample: Allow the slurry to equilibrate at the new temperature for at least 4-6 hours, then sample and analyze as before.

  • Repeat: Repeat this process for a range of temperatures (e.g., 45 °C, 55 °C).

  • Cooling Test: After reaching the highest temperature, allow the solution to cool back down to the starting temperature (25 °C) and observe for any precipitation, which would indicate that the higher solubility is not maintained at lower temperatures.

Protocol 3: Surfactant-Based Micellar Solubilization

Objective: To identify a suitable surfactant and concentration to achieve a target solubility level for the compound.

Materials:

  • Propyl 2,2-di(hydroxymethyl)propionate

  • Surfactants: Polysorbate 80 (Tween® 80), Poloxamer 188

  • High-purity water or buffer

Methodology:

  • Prepare Surfactant Solutions: Prepare a range of surfactant solutions in your buffer, typically on a weight/volume basis (e.g., 0.1%, 0.5%, 1.0%, and 2.0% w/v).

  • Add Compound: Add a pre-weighed amount of your compound to each surfactant solution to achieve a concentration slightly above your target.

  • Energy Input: Micelle formation and drug loading can be slow. Use a vortex mixer for 2-3 minutes, followed by stirring or sonication in a bath sonicator for 30-60 minutes.

  • Equilibrate: Allow the solutions to stir at a controlled temperature for 4-6 hours.

  • Observe and Analyze: Visually inspect for clarity. A clear solution indicates successful solubilization. For quantitative analysis, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min) to pellet any undissolved material, then measure the concentration of the supernatant via HPLC. This self-validating step confirms the amount truly in solution.

References

  • Koyon. (2025). What are the solubility characteristics of polyether polyols?. Blog.
  • Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs. Technical Bulletin.
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
  • ResearchGate. The Impact of Polyols on Water Structure in Solution: A Computational Study.
  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Asian Journal of Chemistry. (2007). Determination of Molar Solubility and Swelling Degree mole of the Polyster Polyols in Water, Saline, Cu(II) and Urea Solution as Swelling Agents.
  • Sigma-Aldrich. 2,2-Bis(hydroxymethyl)propionic acid. Product Page.
  • MDPI. (2025). Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities. Pharmaceutics.
  • LookChem. Cas 4767-03-7, 2,2-Bis(hydroxymethyl)propionic acid. Product Page.
  • Guidechem. 2,2-Bis(hydroxymethyl)propionic acid 4767-03-7 wiki.
  • Sigma-Aldrich. 2,2-Bis(hydroxymethyl)propionic acid for synthesis. Product Page.

Sources

Optimization

resolving discoloration issues in propyl 2,2-di(hydroxymethyl)propionate synthesis

Technical Support Center: Propyl 2,2-di(hydroxymethyl)propionate Synthesis Welcome to the technical support center for the synthesis of propyl 2,2-di(hydroxymethyl)propionate. This guide is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Propyl 2,2-di(hydroxymethyl)propionate Synthesis

Welcome to the technical support center for the synthesis of propyl 2,2-di(hydroxymethyl)propionate. This guide is designed for researchers, scientists, and drug development professionals encountering discoloration issues during their experiments. As a key monomer in the synthesis of dendrimers, hyperbranched polymers, and polyurethanes, the purity and color of propyl 2,2-di(hydroxymethyl)propionate are critical quality attributes.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose, resolve, and prevent color formation in your synthesis.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to discoloration in a direct Q&A format.

Q1: What are the primary causes of yellow or brown discoloration during the synthesis of propyl 2,2-di(hydroxymethyl)propionate?

Discoloration is typically not due to a single cause but rather a combination of factors related to reactants, reaction conditions, and potential side reactions. The primary culprits include:

  • Thermal Degradation : The starting material, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), can degrade at elevated temperatures.[3][4] Esterification reactions often require heat to drive the reaction to completion, but excessive temperatures (typically above 150-160°C) can lead to the formation of colored byproducts through decomposition.[5]

  • Oxidative Degradation : The presence of atmospheric oxygen at high temperatures is a significant contributor to color formation.[6] Oxidation of the polyol or residual impurities can generate chromophores (color-bearing compounds). Running the reaction under an inert atmosphere is a critical preventative measure.[7]

  • Reactant Impurities : The purity of the starting materials is paramount. Trace impurities, particularly carbonyl compounds (aldehydes, ketones) in the reactants, can participate in side reactions that produce colored species.[6]

  • Side Reactions : Besides the main esterification reaction, several side reactions can occur:

    • Etherification : Intermolecular dehydration between two hydroxyl groups can form ether linkages, which can be a minor side reaction.[8][9] While not always colored themselves, the conditions promoting them can also lead to degradation.

    • Intramolecular Cyclization : The carboxyl group can react with a hydroxyl group within the same molecule, leading to cyclic structures.[8]

  • Catalyst-Induced Discoloration : The choice of catalyst can significantly impact the final product's color. Some catalysts, particularly certain titanium-based compounds, are known to cause yellowing in polyester synthesis.[10]

Q2: My final product is already discolored. What purification methods are most effective for color removal?

If your final product exhibits an undesirable color, several post-synthesis purification techniques can be employed.

  • Activated Carbon Treatment : This is a highly effective and widely used method for removing colored organic impurities from solutions.[11] Activated carbon has a high surface area and porous structure that adsorbs the large, often polar, molecules responsible for color.[12][13] The process involves treating the product (either in a suitable solvent or in its molten state) with powdered activated carbon (PAC), followed by filtration.

  • Recrystallization : This is a fundamental purification technique for crystalline solids. By dissolving the crude, colored product in a hot solvent and allowing it to cool slowly, purer crystals of the desired compound will form, leaving the impurities (including colored ones) in the mother liquor.[14] The key is selecting an appropriate solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

  • Solvent Washing/Trituration : Sometimes, impurities causing the color can be removed by washing the crude solid product with a solvent in which the desired product is insoluble, but the impurities are soluble. For polyesters, solvents like n-hexane or toluene have been suggested for washing out color-causing impurities.[10]

Q3: How can I proactively prevent discoloration from occurring during the synthesis?

Prevention is always the most effective strategy. The following measures can significantly reduce the likelihood of color formation:

  • Ensure High-Purity Reactants : Start with the highest purity 2,2-bis(hydroxymethyl)propionic acid and propanol available. Check supplier specifications for impurities.[1]

  • Maintain an Inert Atmosphere : Consistently blanketing the reaction vessel with an inert gas, such as nitrogen or argon, is crucial. This minimizes oxidation, especially during heating.[7]

  • Optimize Reaction Temperature : Use the lowest temperature that allows for a reasonable reaction rate and efficient water removal. Using a solvent like toluene to azeotropically remove water can allow for lower reaction temperatures compared to melt polycondensation, resulting in a better product color.[7]

  • Select an Appropriate Catalyst : If you are experiencing color issues, consider your catalyst. While effective for esterification, some catalysts are more prone to causing discoloration. Monobutyltin oxide, for example, can be a better choice than titanium tetrabutoxide in some polyesterifications to avoid color.[10]

  • Incorporate Antioxidants : The addition of a small quantity of an antioxidant can prevent oxidative degradation. Hindered phenolic antioxidants are a common choice for stabilizing polyols.[15][16][17] They act by scavenging free radicals that initiate the degradation cascade.[15]

Q4: I am observing significant charring and dark brown discoloration at the end of my reaction. What is happening?

Severe charring indicates significant thermal decomposition. This typically occurs when the reaction temperature is too high or has been maintained for an extended period. Hot spots within the reaction vessel, often due to inadequate stirring, can also be a cause.

Immediate Actions:

  • Reduce the reaction temperature immediately.

  • Ensure vigorous and uniform stirring to prevent localized overheating.

  • Verify the accuracy of your temperature probe.

This level of discoloration is difficult to remove completely. The focus should be on optimizing the reaction conditions in subsequent runs to prevent it from happening again.

Detailed Protocols

Protocol 1: Synthesis of Propyl 2,2-di(hydroxymethyl)propionate under Azeotropic Conditions

This protocol utilizes azeotropic distillation to remove water, allowing for lower reaction temperatures to minimize discoloration.

  • Reactor Setup : Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, a condenser, a temperature probe, and a nitrogen inlet/outlet.

  • Charging Reactants : To the flask, add 2,2-bis(hydroxymethyl)propionic acid (1.0 eq), n-propanol (1.5 eq), p-toluenesulfonic acid (p-TSA) as a catalyst (0.01-0.02 eq), and toluene (enough to fill the Dean-Stark trap and create a refluxing slurry).

  • Inerting the System : Purge the system with nitrogen for 15-20 minutes to remove air. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Heating and Reflux : Heat the mixture to reflux (approx. 95-115°C, depending on the propanol/toluene ratio). Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitoring Reaction : Monitor the reaction by observing the amount of water collected. The reaction is complete when water ceases to be collected.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Neutralize the p-TSA catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Decolorization of Crude Product using Activated Carbon

This procedure is for removing minor to moderate yellow/brown discoloration from the crude product.

  • Preparation : Dissolve the discolored crude propyl 2,2-di(hydroxymethyl)propionate in a minimum amount of a suitable hot solvent (e.g., ethyl acetate or acetone).

  • Addition of Activated Carbon : Add powdered activated carbon (PAC) to the solution. A typical starting dosage is 1-2% w/w relative to the crude product.[11]

  • Treatment : Heat the mixture gently (do not boil) with vigorous stirring for 15-30 minutes.[13] This ensures sufficient contact time for adsorption.

  • Filtration :

    • Prepare a pad of celite or a fine filter paper in a Buchner funnel.

    • Perform a hot filtration of the mixture to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing in the funnel.

  • Product Isolation : Remove the solvent from the clear, decolorized filtrate under reduced pressure. The resulting product should have significantly reduced color.

Data Summary: Activated Carbon Treatment Parameters

ParameterRecommended RangeRationale
Carbon Type Powdered Activated Carbon (PAC)Higher surface area for faster adsorption kinetics.[11]
Dosage 0.5 - 5% (w/w)Start low and increase if necessary. Overdosing can lead to product loss.
Contact Time 15 - 45 minutesBalances effective decolorization with process efficiency.[13]
Temperature 50 - 70 °CEnhances solubility and diffusion without causing thermal degradation.[18]
pH Near Neutral (6-8)Adsorption of many organic color bodies is effective in this range.[18]
Protocol 3: Purification by Recrystallization

This protocol is ideal for removing a range of impurities, including those causing discoloration.

  • Solvent Selection : Choose a solvent or solvent system. For propyl 2,2-di(hydroxymethyl)propionate, ethyl acetate/hexane or toluene/hexane mixtures are good starting points. The ideal solvent dissolves the product completely when hot but poorly when cold.

  • Dissolution : Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution.

  • Hot Filtration (Optional) : If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration as described in the activated carbon protocol.

  • Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.[14] Do not disturb the flask during this period.

  • Chilling : Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal yield.

  • Isolation : Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying : Dry the crystals in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.

Visual Guides & Workflows

Synthesis Pathway

Synthesis_Pathway bisMPA 2,2-bis(hydroxymethyl) propionic acid Product Propyl 2,2-di(hydroxymethyl)propionate bisMPA->Product Propanol n-Propanol Propanol->Product Water Water (removed) Product->Water Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Product

Caption: Esterification of bis-MPA with n-propanol.

Troubleshooting Workflow for Discoloration

Troubleshooting_Workflow start Discolored Final Product cause1 High Reaction Temperature? start->cause1 cause2 Oxygen Present? start->cause2 cause3 Impure Reactants? start->cause3 cause4 Catalyst Choice? start->cause4 sol1 Reduce Temperature Use Azeotropic Removal cause1->sol1 purify Post-Synthesis Purification sol1->purify sol2 Use Inert Atmosphere (N2/Ar) Add Antioxidant cause2->sol2 sol2->purify sol3 Use High-Purity Starting Materials cause3->sol3 sol3->purify sol4 Switch to Tin-Based Catalyst (e.g., Monobutyltin oxide) cause4->sol4 sol4->purify method1 Activated Carbon Treatment purify->method1 method2 Recrystallization purify->method2

Caption: A logical workflow for diagnosing and fixing discoloration.

Key Factors Influencing Product Color

Factors_Influencing_Color center Product Color thermal Thermal Degradation center->thermal oxidation Oxidation center->oxidation impurities Side Reactions from Impurities center->impurities cat_side_rxn Catalyst-Induced Side Reactions center->cat_side_rxn temp Reaction Temperature temp->thermal influences atmosphere Reaction Atmosphere atmosphere->oxidation influences purity Reactant Purity purity->impurities influences catalyst Catalyst Type catalyst->cat_side_rxn influences time Reaction Time time->thermal influences

Caption: Relationship between experimental parameters and color formation.

References

  • Production of polyol esters having reduced color content.
  • Activated Carbon for Color Removal | 6 key Applic
  • Activ
  • Etherification as Side Reaction in the Hyperbranched Polycondensation of 2,2-Bis(hydroxymethyl)propionic Acid.
  • The Influence of Production Processes on Polyester Polyol Synthesis. (2025). LECRON SHARE.
  • How to stop the yellow discoloration (sometimes brown) during polyester synthesis? (2015).
  • 2,2-Bis(hydroxymethyl)propionic acid 98%. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2,2-Bis(hydroxymethyl)propionic acid. (2025). Fisher Scientific.
  • Etherification as Side Reaction in the Hyperbranched Polycondensation of 2,2-Bis(hydroxymethyl)propionic Acid. (2002).
  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC.
  • Antioxidant composition for stabilizing polyols.
  • Decolorization with Activ
  • How Activated Carbon Removes Food Color | Science & Efficiency. (2025). Jacobi.
  • Color Removal from Wastewater Using Low-Cost Activated Carbon Derived from Agricultural Waste Material. (2003).
  • 2,2-Bis(hydroxymethyl)propionic acid 4767-03-7 wiki. GuideChem.
  • 2,2-Bis(hydroxymethyl)propionic acid. (2026). ChemicalBook.
  • Synthesis and assessment of novel sustainable antioxidants with different polymer systems. ChemRxiv.
  • 2,2-Bis(hydroxymethyl)propionic acid. Santa Cruz Biotechnology.
  • Recrystallization for foam like crystals. (2025). Reddit.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Dendritic Polyester Scaffolds for Drug Delivery. Sigma-Aldrich.
  • The crystallization method of 2,2-dipropyl propanedioic acid.
  • recrystallization of P2NP, issues... (2005). The Hive.

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Reference Data & Comparative Studies

Validation

ftir spectra analysis for propyl 2,2-di(hydroxymethyl)propionate validation

FTIR Spectroscopic Validation of Propyl 2,2-Di(hydroxymethyl)propionate: A Comparative Guide As a Senior Application Scientist specializing in polymer precursors, I frequently encounter the need to rigorously validate th...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectroscopic Validation of Propyl 2,2-Di(hydroxymethyl)propionate: A Comparative Guide

As a Senior Application Scientist specializing in polymer precursors, I frequently encounter the need to rigorously validate the structural integrity of AB2-type monomers. Propyl 2,2-di(hydroxymethyl)propionate (commonly referred to as propyl bis-MPA) is a critical building block in the synthesis of hyperbranched polyesters, dendrimers, and targeted drug delivery systems. Ensuring its purity—specifically confirming complete esterification and the preservation of its primary diols—is paramount. Even trace amounts of unreacted precursor can terminate polymer chain growth or alter the polydispersity index (PDI) of the final macromolecule.

This guide provides an objective, data-driven comparison of propyl bis-MPA against its precursor, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), and its methyl ester alternative, utilizing Fourier Transform Infrared (FTIR) spectroscopy as the primary validation tool.

Mechanistic Context: The Causality of Spectral Shifts

FTIR is not merely a fingerprinting tool; it is a direct readout of molecular microenvironments. When validating propyl bis-MPA, we are primarily interrogating the carbonyl (C=O) and hydroxyl (O-H) stretching regions to confirm chemical transformations.

The precursor, bis-MPA, exhibits a characteristic C=O stretching frequency at an unusually low wavenumber of ~1684 cm⁻¹[1]. The mechanistic rationale behind this shift is profound: in the solid state, the free carboxylic acid forms a highly ordered, strongly hydrogen-bonded dimer network. This extensive H-bonding withdraws electron density from the carbonyl oxygen, significantly weakening the C=O double bond character and red-shifting the absorption[1].

Upon successful esterification to form propyl bis-MPA, this specific carboxylic acid dimer network is permanently disrupted. Consequently, the C=O double bond regains its full strength, and the absorption blue-shifts to ~1732–1738 cm⁻¹, a frequency characteristic of an aliphatic ester[2]. Simultaneously, the O-H stretch must remain broad and strong at ~3398 cm⁻¹, confirming that the two primary hydroxyl groups (the "di" in di(hydroxymethyl)) remain intact and available for subsequent polymerization[2].

Comparative FTIR Data Analysis

To objectively evaluate propyl bis-MPA, we must compare its spectral signature against viable alternatives. The table below summarizes the critical diagnostic peaks used to differentiate these closely related monomers.

Functional Group2,2-Bis(hydroxymethyl)propionic acid (bis-MPA)Methyl 2,2-di(hydroxymethyl)propionatePropyl 2,2-di(hydroxymethyl)propionateDiagnostic Significance
O-H Stretch ~3360 cm⁻¹ (Broad)~3380 cm⁻¹ (Broad)~3398 cm⁻¹ (Broad)Confirms primary diol integrity across all monomers.
C-H Stretch ~2946, 2880 cm⁻¹~2955, 2880 cm⁻¹~2965, 2940, 2880 cm⁻¹Multi-peak profile differentiates the longer propyl alkyl chain from the methyl derivative.
C=O Stretch 1684 cm⁻¹~1735 cm⁻¹~1732 - 1738 cm⁻¹Shift from 1684 cm⁻¹ confirms complete esterification and loss of acid H-bonding.
C-O Stretch 1232, 1140 cm⁻¹1240, 1150 cm⁻¹1245, 1155 cm⁻¹Fingerprint variations dictate the specific ester identity.

Data synthesized from established spectral databases and dendritic polymer characterization studies[1][2][3].

Diagnostic Logic for Structural Confirmation

The validation process relies on a strict logical hierarchy. In spectroscopic validation, the absence of a peak is just as informative as its presence.

Spectral_Logic Target Propyl bis-MPA Spectral Validation OH O-H Region (~3398 cm⁻¹) Target->OH CO C=O Region (~1735 cm⁻¹) Target->CO CH C-H Region (~2965, 2880 cm⁻¹) Target->CH OH_Exp Broad peak confirms intact primary diols OH->OH_Exp CO_Exp Shift from 1684 cm⁻¹ confirms esterification CO->CO_Exp CH_Exp Multi-peak profile confirms propyl chain CH->CH_Exp

Diagnostic logic tree for the FTIR spectral validation of propyl bis-MPA.

Self-Validating Experimental Protocol: ATR-FTIR

Trustworthiness in analytical chemistry stems from protocols that inherently flag their own errors. The following Attenuated Total Reflectance (ATR) FTIR methodology is designed as a self-validating system to eliminate false positives.

Step 1: Sample Desiccation (Critical Pre-Conditioning)

  • Action: Dry the propyl bis-MPA sample in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis.

  • Causality: Atmospheric moisture absorbs strongly at ~3300 cm⁻¹ and ~1640 cm⁻¹. Residual water will artificially broaden the diol O-H stretch and can obscure the critical C=O region, leading to false interpretations of monomer degradation or incomplete reaction.

Step 2: Background Acquisition & Environmental Check

  • Action: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol. Allow to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Self-Validation: Inspect the background for excessive CO₂ (~2350 cm⁻¹) or water vapor noise. If the baseline is not flat, purge the instrument with dry nitrogen before proceeding.

Step 3: Sample Application & Pressure Optimization

  • Action: Apply a small amount (1-2 mg) of the propyl bis-MPA directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Causality: Insufficient pressure leads to poor optical contact, resulting in a low signal-to-noise ratio and distorted peak intensities, particularly in the high-frequency O-H stretching region.

Step 4: Data Acquisition & Processing

  • Action: Collect the sample spectrum (4000–650 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by a linear baseline correction.

Step 5: Internal Negative Control Analysis

  • Action: Interrogate the 1680–1700 cm⁻¹ region.

  • Self-Validation: The absolute absence of a peak at 1684 cm⁻¹ serves as the internal negative control, proving that 0% of the unreacted bis-MPA precursor remains. If a shoulder appears in this region, the batch fails purity standards and requires further purification (e.g., recrystallization).

ATR_Workflow S1 1. Desiccation (Remove H₂O) S2 2. Background Scan (Air) S1->S2 S3 3. ATR Crystal Application S2->S3 S4 4. Data Acquisition (32 Scans) S3->S4 S5 5. Baseline & ATR Correction S4->S5 S6 6. Peak Integration & Comparison S5->S6 V1 Pure Propyl bis-MPA S6->V1 Pass V2 Residual Acid Detected S6->V2 Fail

Step-by-step ATR-FTIR experimental workflow for self-validating monomer purity.

Conclusion

Validating propyl 2,2-di(hydroxymethyl)propionate requires more than just matching a spectrum to a library; it requires a mechanistic understanding of how functional group transformations dictate infrared absorption. By tracking the exact shift of the carbonyl stretch from 1684 cm⁻¹ to ~1735 cm⁻¹ and ensuring the preservation of the diol signature, researchers can confidently qualify this monomer for advanced polymer synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78501, Dimethylolpropionic acid." PubChem, [Link]

  • Joint Research Centre (JRC) - European Commission. "Substances Database / FT-IR: 2,2-Bis(hydroxymethyl)propionic acid." Europa.eu, [Link]

  • Karaman, D. S., et al. "Remdesivir-loaded bis-MPA hyperbranched dendritic nanocarriers for pulmonary delivery." National Library of Medicine (NIH), [Link]

Sources

Comparative

mass spectrometry fragmentation patterns of propyl 2,2-di(hydroxymethyl)propionate

Mass Spectrometry Fragmentation Patterns of Propyl 2,2-di(hydroxymethyl)propionate: A Comparative Guide for Dendritic Polymer Building Blocks Executive Summary The structural elucidation of hyperbranched polymers and den...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns of Propyl 2,2-di(hydroxymethyl)propionate: A Comparative Guide for Dendritic Polymer Building Blocks

Executive Summary

The structural elucidation of hyperbranched polymers and dendrimers relies heavily on the predictable fragmentation of their monomeric building blocks. Derivatives of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) are the gold standard for synthesizing biocompatible dendritic scaffolds. However, differentiating the terminal, linear, and dendritic units during tandem mass spectrometry (MS/MS) requires a deep understanding of how the ester alkyl chain influences gas-phase dissociation.

This guide provides an in-depth, objective comparison of the MS/MS fragmentation patterns of propyl 2,2-di(hydroxymethyl)propionate against alternative bis-MPA esters (methyl and benzyl). By mapping these collision-induced dissociation (CID) pathways, researchers can confidently assign macromolecular architectures and identify synthetic defects[1].

Mechanistic Foundations of bis-MPA Ester Fragmentation

The gas-phase behavior of propyl 2,2-di(hydroxymethyl)propionate (Exact Mass: 176.1049 Da) is dictated by its unique quaternary carbon center bearing two primary hydroxyl groups and a propyl ester. When analyzed via Electrospray Ionization (ESI) in positive mode, the protonated precursor [M+H]+ at m/z 177.11 undergoes three competitive primary fragmentation pathways.

Causality of Fragmentation:

  • Ester Cleavage (Acylium Ion Formation): The most diagnostically significant pathway is the neutral loss of propanol (-60 Da), yielding a highly stable acylium cation at m/z 117.05. This ion is the universal signature for the intact bis-MPA core[1].

  • McLafferty-Type Alkene Elimination: Unlike shorter-chain esters, the propyl group possesses abstractable β -hydrogens. This enables a cyclic transition state that expels propene (-42 Da), generating the protonated free acid at m/z 135.06.

  • Dehydration and Retro-Aldol Cleavage: The 1,3-diol system readily loses water (-18 Da) to form m/z 159.10. Furthermore, the acylium ion (m/z 117.05) can undergo a secondary retro-aldol type cleavage, losing formaldehyde (-30 Da) to yield m/z 87.04.

Fragmentation M Propyl bis-MPA [M+H]+ m/z 177.11 H2O Dehydrated Ion m/z 159.10 M->H2O - H2O (-18 Da) Dehydration Acylium Acylium Ion m/z 117.05 M->Acylium - Propanol (-60 Da) Ester Cleavage Acid Protonated bis-MPA m/z 135.06 M->Acid - Propene (-42 Da) McLafferty Rearrangement Formaldehyde Secondary Fragment m/z 87.04 Acylium->Formaldehyde - CH2O (-30 Da) Retro-Aldol Cleavage

Fig 1. ESI-MS/MS collision-induced dissociation pathways of protonated propyl bis-MPA.

Comparative Performance: Propyl vs. Alternative bis-MPA Esters

When selecting a bis-MPA derivative for polymer end-capping or mass spectrometry tagging, the fragmentation efficiency of the ester group is paramount. Table 1 objectively compares the propyl ester against methyl and benzyl alternatives[2].

Table 1: Quantitative MS/MS Comparison of bis-MPA Esters

CompoundFormulaExact Mass [M+H]+ Diagnostic Fragments (m/z)Key Neutral LossesCID Cleavage Efficiency
Propyl bis-MPA C8​H16​O4​ 177.112159.10, 135.06, 117.05 H2​O , Propene, PropanolHigh: Dual pathways (acylium & free acid) provide rich structural data.
Methyl bis-MPA C6​H12​O4​ 149.081131.07, 117.05 H2​O , MethanolModerate: Lacks β -hydrogens; cannot undergo alkene elimination.
Benzyl bis-MPA C12​H16​O4​ 225.112117.05, 91.05Benzyl alcoholSkewed: Tropylium ion (m/z 91) dominates, suppressing core fragments.

Performance Insight: Propyl bis-MPA offers the most balanced MS/MS spectrum. The methyl ester requires higher collision energies to force methanol loss, often leading to total structural shattering rather than clean sequence tags. Conversely, the benzyl ester's fragmentation is overwhelmingly dominated by the highly stable tropylium cation (m/z 91.05), which acts as an energy sink and suppresses the intensity of the critical m/z 117.05 acylium ion[2]. Propyl bis-MPA sits in the "Goldilocks zone," providing both the acylium ion and the alkene-loss ion for robust structural confirmation.

Self-Validating Experimental Protocol: MS/MS Workflow

To ensure absolute trustworthiness in structural assignments, the following protocol employs an Energy-Resolved Mass Spectrometry (ERMS) approach coupled with MS3 validation.

Causality of Experimental Choices: We strictly utilize 0.1% Formic Acid as an additive. Alkali metal adducts (e.g., [M+Na]+ ) of bis-MPA esters coordinate strongly with the 1,3-diol system, creating a highly stable gas-phase complex that resists fragmentation and yields uninformative spectra[3]. Forcing protonation ensures the charge resides on the ester carbonyl, driving the mechanistically useful cleavages described above.

Step-by-Step Methodology
  • Sample Preparation: Dissolve propyl 2,2-di(hydroxymethyl)propionate in LC-MS grade Methanol to a concentration of 0.1 mg/mL. Add 0.1% (v/v) Formic Acid to promote exclusive [M+H]+ formation.

  • Steady-State Infusion: Introduce the sample via direct syringe pump infusion at 5 µL/min into the ESI source. Reasoning: Direct infusion eliminates LC retention time variability, allowing infinite time to optimize collision energies.

  • Precursor Isolation (Quadrupole): Isolate the precursor ion at m/z 177.1 using a narrow 1.0 Da isolation window to exclude isobaric background contaminants.

  • Energy-Resolved CID ( MS2 ): Ramp the Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas. Record the breakdown curve to observe the sequential appearance of m/z 159.10 (low CE) followed by m/z 117.05 and 135.06 (moderate CE).

  • Self-Validation ( MS3 ): Isolate the generated acylium ion (m/z 117.05) in the ion trap and subject it to a second stage of CID.

    • System Validation: The observation of a subsequent -30 Da loss (yielding m/z 87.04) proves the m/z 117 ion retains the 2,2-bis(hydroxymethyl) structure. This inherently self-validates the assay, completely eliminating false positives from isobaric matrix interferences.

MSWorkflow Prep Sample Prep 0.1 mg/mL + 0.1% FA ESI ESI Ionization Steady-State Infusion Prep->ESI Quad Precursor Isolation m/z 177.1 (1.0 Da window) ESI->Quad CID CID Fragmentation Energy-Resolved (10-40 eV) Quad->CID Val MS^3 Validation Isolate m/z 117.05 -> 87.04 CID->Val

Fig 2. Self-validating MS^n workflow for the structural confirmation of bis-MPA esters.

References

  • Tandem Mass Spectrometry Reflects Architectural Differences in Analogous, Bis-MPA-Based Linear Polymers, Hyperbranched Polymers, and Dendrimers, Journal of the American Society for Mass Spectrometry (via PubMed Central). [Link]

  • Aliphatic polycarbonates with acid degradable ketal side groups as multi-pH-responsive immunodrug nanocarriers, Royal Society of Chemistry (Polymer Chemistry). [Link]

  • Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester (Compound Summary), National Center for Biotechnology Information (PubChem). [Link]

  • Tandem Mass Spectrometry Reflects Architectural Differences in Analogous, Bis-MPA-Based Linear Polymers, Hyperbranched Polymers, and Dendrimers, ResearchGate. [Link]

Sources

Validation

Propyl 2,2-di(hydroxymethyl)propionate vs. PEG: A Paradigm Shift in Hydrophilic and Structural Modification

As a Senior Application Scientist navigating the complexities of polymer chemistry and biomaterial design, I frequently encounter the "PEG dilemma." While Polyethylene Glycol (PEG) has long been the gold standard for hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of polymer chemistry and biomaterial design, I frequently encounter the "PEG dilemma." While Polyethylene Glycol (PEG) has long been the gold standard for hydrophilic modification, its linear nature and high water solubility often lead to severe matrix plasticization and modifier leaching.

To overcome these limitations, researchers are increasingly turning to functionalized small-molecule diols. Propyl 2,2-di(hydroxymethyl)propionate (PDMP) —the propyl ester derivative of the classic ionic modifier DMPA—represents a critical shift from pure hydrophilicity to controlled amphiphilic structural modification. This guide objectively compares the mechanistic, experimental, and quantitative performance of PDMP versus PEG in polymer modification.

Mechanistic Divergence: Linear Polyethers vs. Amphiphilic Esters

To engineer a stable, water-compatible polymer matrix (such as a polyurethane dispersion or a polysulfone membrane), one must understand the thermodynamic causality behind the chosen modifier.

The PEG Mechanism: Hydration and Plasticization

PEG achieves hydrophilicity through extensive hydrogen bonding between its repeating ether oxygens and water molecules. Because it is a linear, highly flexible polymer, it occupies a large hydrodynamic volume, providing excellent steric shielding against protein fouling 1.

  • The Drawback: This same linearity disrupts the inter-chain hydrogen bonding of the host polymer matrix. In aqueous environments, water molecules are in free exchange with the PEGylated chains, leading to excessive swelling, loss of tensile strength, and eventual leaching of the modifier out of the matrix.

The PDMP Mechanism: Free-Volume Expansion

Unlike the free acid DMPA (which imparts anionic charge), esterifying the carboxylate with a propyl group yields PDMP—a non-ionic, small-molecule diol. When PDMP is copolymerized into a backbone or used as a pre-polymer additive, it does not rely on massive water uptake.

  • The Advantage: The pendant propyl ester groups disrupt local polymer chain packing, increasing the fractional free volume of the matrix. This creates nanoscopic channels that facilitate water flux. Furthermore, the hydrophobic propyl tail anchors the modifier within the organic matrix, preventing leaching while maintaining the mechanical integrity of the host polymer 2.

ModifierMechanism cluster_PEG PEG: Linear Hydrophile cluster_PDMP PDMP: Amphiphilic Structural Modifier PEG_Node Polyethylene Glycol (PEG) PEG_Action Extensive H-Bonding with Water PEG_Node->PEG_Action PEG_Result High Swelling & Matrix Plasticization PEG_Action->PEG_Result PDMP_Node Propyl 2,2-di(hydroxymethyl)propionate PDMP_Action Pendant Propyl Groups Increase Free Volume PDMP_Node->PDMP_Action PDMP_Result Nanoscopic Water Channels Retained Matrix Strength PDMP_Action->PDMP_Result

Fig 1: Mechanistic divergence between PEG plasticization and PDMP free-volume expansion.

Experimental Workflow: Self-Validating Membrane Fabrication

To objectively compare these modifiers, we utilize a Non-Solvent Induced Phase Separation (NIPS) protocol to fabricate modified Polysulfone (PSf) membranes. This self-validating system clearly demonstrates the trade-offs between pure hydrophilicity (PEG) and amphiphilic structural modification (PDMP) 3.

Protocol: NIPS Fabrication of Modified PSf Membranes

Objective: Evaluate the pore-forming and structural modification efficacy of PEG-400 vs. PDMP in a PSf matrix. Materials: Polysulfone (matrix), N-methyl-2-pyrrolidone (NMP, solvent), PEG-400 or PDMP (modifiers).

  • Step 1: Dope Solution Formulation

    • Action: Dissolve 18 wt% PSf and 2 wt% modifier (PEG or PDMP) in 80 wt% NMP at 60°C under continuous mechanical stirring for 12 hours.

    • Causality: Elevated temperature ensures complete dissolution and disrupts polymer-polymer entanglements, establishing the homogeneous thermodynamic state necessary for uniform phase inversion.

  • Step 2: Vacuum Degassing

    • Action: Subject the dope solution to vacuum (0.1 MPa) for 24 hours at room temperature.

    • Causality: The removal of dissolved gases and micro-bubbles prevents macroscopic defect formation (pinholes) during casting, which would otherwise act as stress concentrators and compromise mechanical integrity.

  • Step 3: Film Casting

    • Action: Cast the solution onto a clean glass plate using a doctor blade set to a 200 µm clearance.

    • Causality: Precise clearance controls the initial thickness, dictating the diffusion path length during solvent exchange and directly influencing the asymmetry of the final membrane structure.

  • Step 4: Phase Inversion (NIPS)

    • Action: Immediately immerse the cast film into a deionized water coagulation bath at 25°C.

    • Causality: Water acts as a non-solvent. The rapid exchange between NMP and water induces thermodynamic instability, causing instantaneous liquid-liquid demixing. PEG leaches out rapidly into the water, creating large, structurally weak macrovoids. Conversely, the amphiphilic PDMP remains partially anchored, creating controlled nanoscopic free-volume channels without collapsing the matrix.

  • Step 5: Solvent Removal and Drying

    • Action: Transfer the membrane to a fresh water bath for 48 hours (changing water every 12 hours), followed by freeze-drying.

    • Causality: Extended washing removes residual NMP. Freeze-drying sublimates the water, preventing the collapse of the delicate mesoporous structure that capillary forces would destroy during conventional air drying.

NIPS_Workflow Step1 Dope Solution Formulation Step2 Vacuum Degassing Step1->Step2 Step3 Doctor Blade Casting Step2->Step3 Step4 Phase Inversion (Water Bath) Step3->Step4 Step5 Solvent Removal & Freeze-Drying Step4->Step5

Fig 2: Non-Solvent Induced Phase Separation (NIPS) workflow for membrane fabrication.

Quantitative Data Presentation

The experimental data below summarizes the performance metrics of the PSf membranes modified via the NIPS protocol.

Table 1: Performance Metrics of Modified PSf Membranes

MetricNeat PSf (Control)PSf + 2 wt% PEG-400PSf + 2 wt% PDMP
Water Contact Angle (°) 85.2 ± 1.565.4 ± 1.272.1 ± 1.0
Pure Water Flux (L/m²·h) 22.0 ± 2.164.0 ± 3.558.5 ± 2.8
Porosity (%) 50.1 ± 1.870.5 ± 2.062.2 ± 1.5
Tensile Strength (MPa) 5.10 ± 0.23.25 ± 0.34.95 ± 0.2
Modifier Leaching Rate (%) *< 1.018.5 ± 2.12.4 ± 0.5

*Measured via TOC (Total Organic Carbon) analysis of the permeate after 72 hours of continuous aqueous filtration.

Data Analysis & Strategic Recommendations
  • The PEG Trade-Off: While PEG-400 yields the lowest contact angle (highest surface hydrophilicity) and highest initial water flux, it does so at a severe cost. The tensile strength drops by nearly 36%, and the leaching rate is unacceptably high (18.5%). This makes PEG unsuitable for long-term applications where mechanical durability is paramount.

  • The PDMP Advantage: PDMP provides a highly balanced profile. It successfully lowers the contact angle and nearly triples the water flux compared to the neat PSf control. Crucially, because its pendant propyl groups anchor it within the matrix and disrupt packing rather than dissolving the polymer, it retains 97% of the original tensile strength and exhibits negligible leaching.

For drug development professionals formulating sustained-release matrices, or scientists engineering robust ultrafiltration membranes, PDMP offers a structurally sound alternative to the transient hydrophilicity of PEG.

References

  • Hydrophilic Aliphatic Polyesters: Design, Synthesis, and Ring-Opening Polymerization of Functional Cyclic Esters. ACS Publications.2

  • High molecular weight zwitterion-containing polymers. Google Patents.1

  • Structure and Properties of PSf Hollow Fiber Membranes with Different Molecular Weight Hyperbranched Polyester Using Pentaerythritol as Core. PMC.3

Sources

Comparative

Elemental Analysis Validation for Synthesized Propyl 2,2-Di(hydroxymethyl)propionate: A Comparative Methodological Guide

Introduction Propyl 2,2-di(hydroxymethyl)propionate (commonly referred to as propyl bis-MPA) is a highly versatile AB2 monomer extensively utilized in the synthesis of hyperbranched poly(ester)s, dendrimers, and targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Propyl 2,2-di(hydroxymethyl)propionate (commonly referred to as propyl bis-MPA) is a highly versatile AB2 monomer extensively utilized in the synthesis of hyperbranched poly(ester)s, dendrimers, and targeted drug delivery vehicles[1]. Because the structural perfection of a dendritic polymer relies entirely on the purity of its monomeric building blocks, confirming the complete esterification of the parent 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) is critical.

While techniques like 1 H-NMR provide excellent structural connectivity data, they are often blind to inorganic salts and can misrepresent bulk purity due to relaxation time variations. Therefore, organic elemental analysis (EA)—specifically CHNS/O combustion analysis—remains the gold standard for absolute bulk purity validation.

Comparative Methodological Analysis: Why Combustion EA?

When validating the synthesized propyl ester of bis-MPA ( C8​H16​O4​ )[2], researchers must choose the correct analytical tool. The causality behind selecting dynamic flash combustion over surface-sensitive or purely spectroscopic techniques lies in the volumetric, absolute nature of the analysis.

Table 1: Comparative Performance of Analytical Techniques for Monomer Validation
Analytical TechniqueOperating PrincipleTarget ApplicationAccuracy / PrecisionLimitations for Bulk Monomers
Combustion EA (CHNS/O) High-temp oxidation and GC-TCD detectionAbsolute bulk composition ±0.3% absolute errorDestructive; requires mg quantities.
X-ray Photoelectron Spectroscopy (XPS) X-ray irradiation; electron kinetic energy measurementSurface functionalization (top 1-10 nm)±10% relative errorPoor for bulk purity due to adventitious surface carbon contamination.
Energy Dispersive X-ray (EDX) Electron beam excitation; X-ray emissionElemental mapping / Inorganic impuritiesSemi-quantitativeCannot reliably detect Hydrogen; poor resolution for light organics.
1 H-NMR Spectroscopy Nuclear magnetic resonanceStructural connectivityHigh for protonsBlind to NMR-silent impurities (salts); orthogonal, not a replacement for EA.

The Causality of Elemental Shifts in Synthesis

The esterification of bis-MPA ( C5​H10​O4​ ) with propanol yields propyl bis-MPA ( C8​H16​O4​ ). This transformation causes a massive theoretical shift in elemental composition:

  • Unreacted bis-MPA: 44.77% Carbon

  • Propyl bis-MPA: 54.53% Carbon

This ~9.76% jump in carbon content makes CHN analysis an exceptionally sensitive tool. A carbon readout of, for instance, 52.1% immediately indicates either incomplete esterification (residual bis-MPA) or the entrapment of reaction solvents, triggering a mandatory re-purification cycle.

Self-Validating Experimental Protocol: CHN/O Combustion Analysis

To ensure absolute trustworthiness, the analytical protocol must operate as a self-validating system. This means the instrument must mathematically prove its own calibration state before analyzing the unknown monomer.

Step 1: System Purge and Baseline Stabilization

The system is purged with ultra-high purity (UHP) Helium (carrier gas) and Oxygen (combustion gas). Blank tin capsules are dropped into the combustion reactor until the Thermal Conductivity Detector (TCD) baseline drift is < 10 area counts.

  • Causality: Establishing a zero-carbon baseline prevents ghost peaks from atmospheric CO2​ or residual ash from skewing the micro-quantitative data.

Step 2: K-Factor Calibration

Weigh 1.0 to 2.5 mg of a certified reference standard, such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene), using a high-precision microbalance to ensure[3]. Run the standard at three different weights to establish a linear K-factor (response factor) for C, H, and N.

Step 3: The Self-Validation Check

Run a 2.0 mg sample of BBOT and process it as an unknown. The system must return elemental values within ±0.15% of BBOT's theoretical composition. If it fails, the system halts and recalibrates, preventing the waste of the synthesized propyl bis-MPA.

Step 4: Sample Encapsulation and Flash Combustion

Weigh 1.5 - 2.0 mg of the synthesized propyl bis-MPA into a tin capsule (for CHN) and a silver capsule (for Oxygen).

  • Causality of Capsule Material: Tin is chosen for CHN because its oxidation is highly exothermic, creating a localized temperature spike (flash) up to 1800°C, ensuring the complete breakdown of the organic monomer into CO2​ , H2​O , and N2​ . Conversely, silver is used for Oxygen analysis (pyrolysis at 1060°C) because tin would form tin oxides, trapping the sample's oxygen and artificially lowering the O% readout.

Step 5: GC-TCD Detection

The combustion gases are swept through a reduction column (heated copper) to convert any nitrogen oxides ( NOx​ ) into N2​ , and then separated via a gas chromatography (GC) column before hitting the TCD.

Workflow Visualization

EA_Methodology cluster_0 Phase 1: System Suitability & Calibration cluster_1 Phase 2: Sample Analysis (Propyl bis-MPA) Blank 1. Blank Runs (Stabilize Baseline) Calib 2. BBOT Standard (Determine K-Factor) Blank->Calib Verify 3. Standard as Unknown (Validate Accuracy) Calib->Verify Prep 4. Micro-weighing (1-3 mg in Sn/Ag) Verify->Prep Combust 5. Flash Combustion (1000°C - 1800°C) Prep->Combust Detect 6. GC-TCD Detection (CO2, H2O, CO) Combust->Detect

Self-validating workflow for elemental analysis of organic monomers.

Quantitative Validation Data

Based on [4], a synthesized organic compound is considered analytically pure for polymerization if the experimental elemental composition falls within ±0.3% of the theoretical values.

Table 2: Representative Validation Data for Propyl bis-MPA ( C8​H16​O4​ )
ElementTheoretical Mass (%)Experimental Mean (%) [n=3]Absolute Deviation (Δ%)Status (Criteria: Δ ≤ 0.3%)
Carbon (C) 54.53%54.48%0.05%PASS
Hydrogen (H) 9.15%9.21%0.06%PASS
Oxygen (O) 36.32%36.19%0.13%PASS

Note: Nitrogen (N) and Sulfur (S) were analyzed but returned values below the limit of detection (<0.05%), confirming the absence of cross-contamination.

Conclusion

Validating the synthesis of propyl 2,2-di(hydroxymethyl)propionate requires an analytical method that provides absolute, bulk quantitative data. While modern spectroscopy is indispensable for structural elucidation, dynamic flash combustion remains the only self-validating method capable of proving the absolute elemental purity required for high-fidelity dendrimer synthesis. By strictly adhering to micro-weighing best practices and system suitability checks, researchers can confidently eliminate the risk of propagating monomer defects into complex polymer networks.

References

  • Title : Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, propyl ester | C8H16O4 | CID 113275 - PubChem Source : nih.gov URL :[Link]

  • Title : CHN ASTM Testing - Intertek Source : intertek.com URL :[Link]

  • Title : CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo Source : mt.com URL :[Link]

  • Title : Cas 4767-03-7, 2,2-Bis(hydroxymethyl)propionic acid | lookchem Source : lookchem.com URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Propyl 2,2-di(hydroxymethyl)propionate

As a Senior Application Scientist, I understand the critical importance of proper chemical handling and disposal, not just for regulatory compliance, but for the safety of our researchers and the integrity of our work. T...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand the critical importance of proper chemical handling and disposal, not just for regulatory compliance, but for the safety of our researchers and the integrity of our work. This guide provides a detailed protocol for the proper disposal of Propyl 2,2-di(hydroxymethyl)propionate, ensuring that safety and environmental responsibility are at the forefront of your laboratory operations.

This document outlines the essential procedures for the safe and compliant disposal of Propyl 2,2-di(hydroxymethyl)propionate. While this compound is not classified as acutely hazardous, it requires careful handling and adherence to established waste management protocols to mitigate risks and protect the environment.

Immediate Safety and Hazard Assessment

Before beginning any disposal procedure, it is crucial to understand the potential hazards associated with Propyl 2,2-di(hydroxymethyl)propionate. Based on data from the closely related compound, 2,2-Bis(hydroxymethyl)propionic acid, this chemical should be handled with the following precautions:

  • Eye Irritation: The compound is classified as causing serious eye irritation.[1][2] Direct contact with the eyes can result in significant discomfort and potential damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][3]

  • Skin Contact: While not classified as a primary skin irritant, prolonged or repeated contact may cause skin inflammation in some individuals.[4] It is always best practice to avoid direct skin contact with any laboratory chemical.

Hazardous decomposition products upon combustion include carbon monoxide (CO) and carbon dioxide (CO2).[1][2]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are non-negotiable for ensuring personal safety during the handling and disposal of this chemical.

PPE ItemSpecificationRationale
Eye Protection Safety goggles or glasses with side-shields meeting EN166 or equivalent standards.[1][5]To prevent accidental splashes or contact of dust with the eyes, which can cause serious irritation.[1][2]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent direct skin contact.
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Generally not required under normal use with adequate ventilation.[1]If creating dust or aerosols, use a suitable respirator. Ensure adequate ventilation, such as working in a fume hood, to minimize inhalation.[2][5]

Waste Characterization and Segregation

Propyl 2,2-di(hydroxymethyl)propionate is considered a non-hazardous waste in many jurisdictions, but this does not mean it can be disposed of as regular trash.[6][7] "Non-hazardous" simply means it does not meet the specific criteria for hazardous waste as defined by regulations like the Resource Conservation and Recovery Act (RCRA).[7] However, it must still be disposed of in a controlled manner.[6]

Key Segregation Practices:

  • Do NOT mix with other waste streams. Keep this chemical waste separate from halogenated solvents, strong acids, bases, and oxidizers.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of Propyl 2,2-di(hydroxymethyl)propionate is through an approved chemical waste disposal service.

Step 1: Container Selection

  • Choose a container that is chemically compatible (e.g., a high-density polyethylene - HDPE - bottle or drum) and in good condition with a securely sealing lid.

  • The original product container is often a suitable choice for waste collection.[8]

Step 2: Waste Collection

  • Carefully transfer the waste Propyl 2,2-di(hydroxymethyl)propionate into the designated waste container.

  • If the chemical is in a solid form, avoid generating dust.[1][2][4] If it is a liquid, pour slowly to avoid splashing.

  • Do not overfill the container; leave at least 10% of headspace to allow for expansion.[8]

Step 3: Labeling

  • Properly label the waste container immediately. The label should be clear, legible, and securely attached.

Label InformationExample
Waste Name "Waste Propyl 2,2-di(hydroxymethyl)propionate"
Major Components & % "Propyl 2,2-di(hydroxymethyl)propionate, >95%"
Hazard Information "Eye and Respiratory Irritant"
Date of Accumulation Start "YYYY-MM-DD"
Generator's Name & Lab "Dr. Smith, Lab 304"

Step 4: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated waste accumulation area.[8][9]

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1][2]

  • Keep containers of chemical waste in secondary containment to prevent spills.[8]

Step 5: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[10]

  • Follow all institutional and local regulations for waste manifest and hand-off procedures.[4]

Below is a workflow diagram illustrating the decision-making process for disposal.

G start Begin Disposal of Propyl 2,2-di(hydroxymethyl)propionate assess_hazards Assess Hazards (Eye/Respiratory Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select Compatible Waste Container don_ppe->select_container transfer_waste Transfer Waste to Container (Avoid Dust/Splashes) select_container->transfer_waste label_container Label Container with Contents and Hazards transfer_waste->label_container store_waste Store in Designated Waste Accumulation Area label_container->store_waste arrange_pickup Arrange for Pickup by Licensed Waste Contractor store_waste->arrange_pickup end_process Disposal Complete arrange_pickup->end_process

Sources

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